molecular formula C3H4N4O2 B123521 3-Amino-1,2,4-triazole-5-carboxylic acid CAS No. 3641-13-2

3-Amino-1,2,4-triazole-5-carboxylic acid

Cat. No.: B123521
CAS No.: 3641-13-2
M. Wt: 128.09 g/mol
InChI Key: MVRGLMCHDCMPKD-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid (H2atrc) is a versatile heterocyclic building block extensively used in the design and synthesis of novel functional materials, particularly multi-dimensional coordination polymers and metal-organic frameworks (MOFs) . Its research value stems from a unique molecular structure that incorporates multiple nitrogen donors in the 1,2,4-triazole ring alongside a carboxylic acid group, enabling diverse coordination modes with various transition metal ions such as Zn²⁺, Mn²⁺, Fe²⁺, and Cd²⁺ . This ligand facilitates the creation of complexes with distinct dimensionalities—from mononuclear and dinuclear discrete complexes to one-dimensional chains and two-dimensional layered materials—which are further extended into complex 3D supramolecular architectures through hydrogen bonding . The synthesis of these materials is highly dependent on reaction conditions, including the metal center, temperature, and methodology (e.g., slow evaporation, diffusion, or hydrothermal synthesis), allowing for tailored material design . A significant area of investigation involves overcoming the ligand's inherent low solubility to produce high-quality crystals for structural characterization, a challenge that underscores its interesting chemical behavior in supramolecular chemistry and materials science research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid
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InChI

InChI=1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVRGLMCHDCMPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=NC(=NN1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4N4O2
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DSSTOX Substance ID

DTXSID9063110
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
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Molecular Weight

128.09 g/mol
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CAS No.

3641-13-2
Record name 3-Amino-1,2,4-triazole-5-carboxylic acid
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Record name 5-Carboxy-3-amino-1,2,4-triazole
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Foundational & Exploratory

What are the physical and chemical properties of 3-Amino-1,2,4-triazole-5-carboxylic acid?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-1,2,4-triazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activities of this compound. This compound, a key heterocyclic building block, is utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Compound Identification

IUPAC Name: 3-amino-1H-1,2,4-triazole-5-carboxylic acid[1][2]

Synonyms: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, ATZc

CAS Numbers:

Molecular Structure: The core structure consists of a 1,2,4-triazole (B32235) ring substituted with an amino group at position 3 and a carboxylic acid group at position 5.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data is presented for both the anhydrous form and its common hydrate.

Table 1: Physical Properties
PropertyValueForm
Appearance White to off-white crystalline powder or solid[3][5][6]Both
Melting Point 182 °C (decomposes)[5][7][8]Hydrate
Solubility Sparingly soluble in water; Soluble in aqueous base and heated DMSO[3][6][9]Anhydrous
Very soluble in water[3]Hydrate
pKa (Predicted) 11.74 ± 0.40[3][6][9]Anhydrous
Density (Predicted) 1.856 ± 0.06 g/cm³[6]Anhydrous
Table 2: Chemical Properties
PropertyValue
Molecular Formula C₃H₄N₄O₂ (Anhydrous)[3][4] C₃H₆N₄O₃ (Hydrate)[1][2]
Molecular Weight 128.09 g/mol (Anhydrous basis)[3][10] 146.11 g/mol (Hydrate)[1][2]
Stability Stable under normal temperatures and pressures.[3]
Incompatibilities Strong oxidizing agents.[3]
Hazardous Decomposition Upon combustion, may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[3]

Experimental Protocols

Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

A documented method for the synthesis involves the cyclization of an acyclic precursor.[6]

General Procedure:

  • Dissolution: Dissolve ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate (2 g, 35.60 mmol) in water (100 ml).

  • Reaction: Stir the reaction mixture for 12 hours at 100 °C.

  • Concentration: After the reaction is complete, concentrate the mixture under vacuum to obtain a residue.

  • Purification: Dissolve the residue in a minimal amount of water (10 ml) and purify by precipitation.

  • Product: The process yields 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid (1.1 g, 63% yield).[6]

  • Confirmation: The product identity is confirmed by LC/MS (electrospray ionization, m/z) analysis, showing a peak at [M + H]⁺ 129.0.[6]

G cluster_synthesis Synthesis Workflow start Ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate + Water reaction Stir at 100°C for 12 hours start->reaction Cyclization concentration Concentrate under vacuum reaction->concentration purification Purify by precipitation concentration->purification product This compound (White Solid) purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Methods

Standard analytical techniques are employed for the characterization of this compound. While specific experimental parameters depend on the instrumentation used, the following methods are standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Spectral data is available in chemical databases.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), and the triazole ring vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compound.

Applications and Biological Activity

This compound is a versatile intermediate with applications across several scientific domains.

G cluster_applications Core Compound and Applications core 3-Amino-1,2,4-triazole- 5-carboxylic acid pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro materials Material Science core->materials antifungal Antifungal Agents pharma->antifungal antiviral Antiviral Agents pharma->antiviral purine (B94841) Purine Nucleotide Analogs pharma->purine anticancer Anticancer Compounds pharma->anticancer herbicide Herbicides agro->herbicide pgr Plant Growth Regulators agro->pgr mof Metal-Organic Frameworks (MOFs) materials->mof

Caption: Applications of this compound.

Key Applications
  • Pharmaceutical Synthesis: It serves as a crucial building block for synthesizing a range of therapeutic agents, including antifungal, antiviral, and potential anticancer compounds.[3][13] It is specifically used in the synthesis of purine nucleotide analogs.[6]

  • Agrochemicals: The compound is an intermediate in the production of herbicides and plant growth regulators.[3]

  • Material Science: It has been utilized in the synthesis of novel three-dimensional metal-organic frameworks (MOFs), such as [ZnF(AmTAZ)].[5][7][10]

Biological Activity: Enzyme Inhibition

A notable biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit the activity of catalase, an important antioxidant enzyme that breaks down hydrogen peroxide.[3][14] The inhibition is pH-dependent, with the strongest inhibition observed at pH 7.5 (IC₅₀: 23.21 µM).[14] This inhibitory action is significant for drug development research.[14]

G cluster_inhibition Enzyme Inhibition Pathway compound 3-Amino-1,2,4-triazole- 5-carboxylic acid compound->inhibition enzyme Catalase Enzyme product Water (H₂O) + Oxygen (O₂) enzyme->product Catalyzes conversion substrate Hydrogen Peroxide (H₂O₂) substrate->enzyme Binds to inhibition->enzyme Inhibits

Caption: Inhibition of Catalase by this compound.

Safety and Handling

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8]

  • Precautionary Measures: Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. Use only in a well-ventilated area.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.[3]

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its structural motif is incorporated into various drugs, including antiviral and anticancer therapeutics. Notably, ATCA is a key precursor in the synthesis of Ribavirin, a broad-spectrum antiviral medication. This technical guide provides a comprehensive overview of the primary synthesis pathways for ATCA, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in its efficient and effective preparation.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through the cyclocondensation of aminoguanidine (B1677879) with a dicarboxylic acid or its derivative. The most common and direct route involves the reaction with oxalic acid. An alternative, though less detailed in available literature for this specific compound, involves the use of diethyl oxalate. A secondary pathway includes the hydrolysis of a corresponding ester or amide derivative.

Pathway 1: Cyclocondensation of Aminoguanidine with Oxalic Acid

This is the most direct and widely referenced method for the synthesis of ATCA. The reaction involves the condensation of aminoguanidine with oxalic acid, followed by an intramolecular cyclization to form the triazole ring.

Reaction Scheme:

G cluster_0 Aminoguanidine cluster_1 Oxalic Acid cluster_2 This compound Aminoguanidine Aminoguanidine ATCA ATCA Aminoguanidine->ATCA + Oxalic Acid Heat, Base Oxalic Acid Oxalic Acid

Figure 1: General reaction scheme for the synthesis of ATCA.

Experimental Protocol:

A more detailed, analogous procedure for a methylated derivative, 5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid, provides valuable insight into the likely reaction conditions.[3]

  • Materials: Aminoguanidine salt (e.g., bicarbonate or hydrochloride), Oxalic acid, a suitable base (e.g., potassium hydroxide), Hydrochloric acid (for acidification).

  • Procedure:

    • A solution of 1-methyl-1-oxaloaminoguanidine (a derivative of aminoguanidine and oxalic acid) and potassium hydroxide (B78521) in water is heated at reflux for 4 hours.[3]

    • Upon cooling, the reaction mixture is acidified with 2 M HCl.[3]

    • The resulting precipitate is filtered off and washed with water to yield the product.[3]

Quantitative Data:

The synthesis of the analogous 5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid reports a high yield.

ProductStarting MaterialReagentsReaction TimeYieldReference
5-Amino-1-methyl-1H-[1][3][4]triazole-3-carboxylic Acid1-methyl-1-oxaloaminoguanidineKOH, HCl4 hours79%[3]

Table 1: Quantitative data for the synthesis of a methylated analog of ATCA.

Alternative Synthetic Approaches

While the direct condensation with oxalic acid is the primary route, other potential pathways to ATCA exist, although they are less documented for this specific molecule.

Pathway 2: Hydrolysis of Ester Precursors

ATCA can theoretically be synthesized by the hydrolysis of its corresponding esters, such as ethyl 5-amino-1,2,4-triazole-3-carboxylate. This method is common for the preparation of carboxylic acids from their esters.

Reaction Scheme:

G cluster_0 ATCA Ester cluster_1 ATCA Ethyl 5-amino-1,2,4-triazole-3-carboxylate Ethyl 5-amino-1,2,4-triazole-3-carboxylate ATCA ATCA Ethyl 5-amino-1,2,4-triazole-3-carboxylate->ATCA Hydrolysis (Acid or Base)

Figure 2: Hydrolysis of an ester to yield ATCA.

Experimental Considerations:

The hydrolysis would typically be carried out under acidic or basic conditions, followed by neutralization to precipitate the carboxylic acid. While a specific protocol for the hydrolysis of ethyl 5-amino-1,2,4-triazole-3-carboxylate to ATCA is not detailed in the searched literature, this remains a viable synthetic strategy.

Decarboxylation of ATCA

It is noteworthy that this compound can be decarboxylated to form 3-amino-1,2,4-triazole by heating it above its melting point.[5] This reaction underscores the identity and utility of ATCA as a precursor to other important triazole derivatives.

Conclusion

The synthesis of this compound is most directly achieved through the cyclocondensation of aminoguanidine with oxalic acid. While a complete, step-by-step protocol with quantitative yields for this specific reaction is not fully detailed in a single published source, analogous procedures suggest a high-yielding and straightforward synthesis. Further research to optimize reaction conditions for this specific transformation would be beneficial for large-scale production. The alternative pathway of ester hydrolysis also presents a viable, albeit less documented, route to this important pharmaceutical intermediate. This guide provides a foundational understanding for researchers to develop robust and efficient syntheses of ATCA.

References

Spectroscopic and Mechanistic Insights into 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Amino-1,2,4-triazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterization techniques. Furthermore, it elucidates the compound's mechanism of action as an inhibitor of the vital antioxidant enzyme, catalase.

Spectroscopic Data Analysis

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available--NH₂, NH (triazole), COOH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not publicly availableC=O, C-NH₂, C-triazole

Note: Specific, publicly available, peer-reviewed ¹H and ¹³C NMR data for this compound is limited. The expected proton and carbon environments are listed. Researchers are advised to acquire experimental data on their specific samples for precise chemical shift and coupling constant determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group and triazole ring)
3200-2500Very BroadO-H stretching (carboxylic acid, hydrogen-bonded)
~1720StrongC=O stretching (carboxylic acid)
~1650MediumN-H bending (amino group)
1600-1400Medium-WeakC=N and C=C stretching (triazole ring)
~1300MediumC-N stretching
~1250MediumC-O stretching (carboxylic acid)
~900Medium, BroadO-H bending (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

m/zRelative Abundance (%)Assignment
128Data not publicly available[M]⁺ (Molecular Ion)
FragmentsData not publicly availableLoss of H₂O, CO₂, NH₂, etc.

Note: A GC-MS spectrum of 3-amino-1H-1,2,4-triazole-5-carboxylic acid is available in public databases such as SpectraBase, which can be consulted for detailed fragmentation patterns.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer) in a 5 mm NMR tube. The choice of solvent is critical due to the presence of exchangeable protons (NH₂, NH, and COOH).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the clean, dry surface of the Attenuated Total Reflectance (ATR) crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans for both the background and the sample.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Note: Due to the low volatility and polar nature of this compound, derivatization (e.g., esterification of the carboxylic acid) may be necessary to improve its chromatographic behavior.

  • Derivatization (Esterification):

    • React the sample with a suitable esterifying agent (e.g., methanol (B129727) with an acid catalyst) to convert the carboxylic acid to its methyl ester.

    • Extract the derivatized product into an appropriate organic solvent.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A polar capillary column (e.g., DB-WAX or similar).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: Standard scan rate.

Mechanism of Action: Inhibition of Catalase

3-Amino-1,2,4-triazole and its derivatives are known inhibitors of catalase, a crucial enzyme in antioxidant defense that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] The inhibition of catalase by this compound is of significant interest for its potential therapeutic applications and as a tool in studying oxidative stress.

The accepted mechanism involves the irreversible binding of the inhibitor to the active site of catalase.[2]

Catalase_Inhibition cluster_catalase_cycle Catalase Catalytic Cycle cluster_inhibition Inhibition Pathway Catalase_Fe3 Catalase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) Catalase_Fe3->Compound_I H₂O₂ (Substrate) Catalase_Fe3_2 Catalase (Fe³⁺) Compound_I->Catalase_Fe3_2 H₂O₂ (Substrate) H2O_1 H₂O Compound_I->H2O_1 Inactive_Complex Inactive Covalent Adduct Compound_I->Inactive_Complex Covalent Binding to Active Site Catalase_Fe3_2->Catalase_Fe3 Cycle Repeats O2_H2O O₂ + H₂O Catalase_Fe3_2->O2_H2O Inhibitor 3-Amino-1,2,4-triazole- 5-carboxylic acid Inhibitor->Inactive_Complex

Caption: Inhibition of the catalase catalytic cycle by this compound.

The catalytic cycle of catalase involves a two-step reaction. First, the ferric heme iron (Fe³⁺) in the enzyme's active site reacts with a molecule of hydrogen peroxide to form an oxyferryl intermediate known as Compound I, releasing a molecule of water. Subsequently, Compound I reacts with a second molecule of hydrogen peroxide, regenerating the resting state of the enzyme and producing oxygen and another molecule of water.

This compound acts as an irreversible inhibitor by covalently binding to the active site of catalase, specifically with Compound I.[2] This binding event forms a stable, inactive complex, thereby preventing the enzyme from completing its catalytic cycle and effectively halting the decomposition of hydrogen peroxide.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound is outlined below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Pure Solid Sample FTIR FT-IR (ATR) Sample->FTIR NMR NMR (¹H & ¹³C) Sample->NMR MS GC-MS (with Derivatization) Sample->MS FTIR_Data Identify Functional Groups FTIR->FTIR_Data NMR_Data Determine C-H Framework NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure_Elucidation Structure Confirmation FTIR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: A typical experimental workflow for the spectroscopic characterization of this compound.

This workflow begins with the pure solid sample, which is then subjected to the three primary spectroscopic techniques. The data from each technique is processed and interpreted to provide complementary information about the molecule's functional groups, carbon-hydrogen framework, and molecular weight. The culmination of this data allows for the unambiguous confirmation of the chemical structure.

References

Unraveling the Solid State: A Technical Guide to the Structural Analysis of 3-Amino-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its three-dimensional structure. This technical guide addresses the crystal structure of this compound, providing a summary of available data and a detailed outline of the experimental protocols typically employed for its determination.

While extensive research has been conducted on the coordination complexes and salts of this compound, a publicly available, complete single-crystal X-ray diffraction study of the free acid in its pure, uncomplexed form is not readily found in crystallographic databases. The compound is most commonly available and studied as a hydrate (B1144303). This guide, therefore, focuses on the general methodology for determining such a crystal structure and presents a logical workflow for its analysis.

Experimental Protocols: A Roadmap to Crystal Structure Determination

The determination of a small molecule's crystal structure, such as that of this compound hydrate, is a systematic process. The following sections detail the essential experimental procedures.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. For a polar molecule like this compound hydrate, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization. The rate of cooling is a critical parameter that must be carefully controlled.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The process of data collection involves the following:

  • Preliminary Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Full Data Collection: The crystal is then rotated in the X-ray beam, and a complete set of diffraction data is collected over a wide range of angles. Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to record the intensities and positions of the diffracted X-rays. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

  • Data Reduction and Correction: The raw diffraction data is processed to correct for various experimental factors, such as background noise, absorption of X-rays by the crystal, and Lorentz and polarization effects.

  • Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are typically successful in determining the initial positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference electron density map or placed in calculated positions. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

As the specific crystallographic data for this compound hydrate is not publicly available, a representative table of the kind of quantitative data that would be generated from a successful crystal structure determination is provided below. This table is for illustrative purposes only.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₃H₆N₄O₃
Formula Weight146.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.50
b (Å)10.20
c (Å)8.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)648.5
Z4
Calculated Density (g/cm³)1.498
Absorption Coefficient (mm⁻¹)0.135
F(000)304

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for determining the crystal structure of a small molecule like this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection (Single-Crystal XRD) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Report cif_file->publication

Navigating the Solubility Landscape of 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Qualitative Solubility Profile

The solubility of 3-Amino-1,2,4-triazole-5-carboxylic acid is subject to some conflicting reports in existing literature, highlighting the necessity for empirical determination. Some sources describe it as "sparingly soluble in water," while others indicate it is "very soluble in water"[1]. There is clearer consensus on its behavior in other solvents, with reports indicating solubility in aqueous base and heated Dimethyl Sulfoxide (DMSO)[2].

Table 1: Summary of Qualitative Solubility Data for this compound

SolventReported SolubilityCitation(s)
WaterSparingly Soluble / Very Soluble[1]
Aqueous BaseSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble (when heated)[2]

The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, suggests that its aqueous solubility will be highly dependent on the pH of the medium. A predicted pKa value of 11.74 has been reported, which corresponds to the deprotonation of the triazole ring N-H, suggesting that the carboxylic acid group would be the primary determinant of solubility in acidic to neutral pH ranges[1].

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[3] The following protocol is a generalized procedure that can be adapted to determine the solubility of this compound in various solvents and at different pH values.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline at various pH values, ethanol, DMSO)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • For pH-dependent solubility, use buffered solutions (e.g., phosphate (B84403) or citrate (B86180) buffers) at the target pH values (e.g., 2, 4, 6, 7.4, 8).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A specific HPLC method may need to be developed, but a starting point could involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic or acetic acid) and UV detection at an appropriate wavelength.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

  • Data Reporting:

    • Express the solubility in units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

    • For pH-dependent studies, plot the solubility as a function of pH.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Reporting prep_compound Weigh Excess Solid Compound prep_solvent Add Known Volume of Solvent/Buffer equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration centrifugation Centrifuge to Pellet Solid equilibration->centrifugation filtration Filter Supernatant (0.22 µm) centrifugation->filtration dilution Dilute Sample filtration->dilution hplc Quantify by HPLC dilution->hplc reporting Calculate and Report Solubility (mg/mL or mol/L) hplc->reporting

Caption: A flowchart of the shake-flask method for determining thermodynamic solubility.

Conclusion

A thorough understanding of the solubility of this compound is fundamental for its successful application in research and development. While existing literature provides a qualitative starting point, this guide emphasizes the need for and provides a robust methodology to obtain precise, quantitative solubility data. The detailed experimental protocol and workflow diagram serve as a practical resource for scientists to characterize this and other similar compounds, thereby facilitating informed decisions in formulation development and other research endeavors.

References

A Technical Guide to the History and Key Discoveries of 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), a heterocyclic compound featuring a triazole ring functionalized with both an amino and a carboxylic acid group, has carved a niche in various scientific disciplines. From its foundational role in agricultural science as a plant growth regulator to its utility as a versatile building block in the synthesis of novel pharmaceutical agents, the journey of ATCA research is marked by key discoveries that have illuminated its chemical and biological significance. This technical guide provides an in-depth exploration of the historical milestones, key scientific findings, and experimental methodologies that have shaped our understanding of this multifaceted molecule.

I. Early Synthesis and Structural Elucidation

While the parent compound, 3-amino-1,2,4-triazole (also known as amitrole), has been known and synthesized through various methods since the late 19th century, the specific timeline for the first synthesis of its carboxylic acid derivative, ATCA, is less definitively documented in readily available literature. However, modern synthetic methods have provided efficient pathways to this important derivative.

One documented laboratory-scale synthesis involves the cyclization of a carbamoyl-iminohydrazide derivative.

Experimental Protocol: Synthesis of 3-Amino-1H-1,2,4-triazole-5-carboxylic Acid

Starting Material: Ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate

Procedure:

  • Dissolve ethyl 2-(2-carbamoyliminohydrazide)-2-oxoacetate (2 g, 35.60 mmol) in 100 ml of water.

  • Stir the reaction mixture for 12 hours at a temperature of 100 °C.

  • Upon completion of the reaction, concentrate the mixture under vacuum to obtain a residue.

  • Dissolve the resulting residue in 10 ml of water.

  • Purify the product by precipitation to yield 5-amino-1H-1,2,4-triazole-3-carboxylic acid as a white solid.

Yield: 1.1 g (63%)

This method provides a clear and reproducible pathway for obtaining ATCA for research purposes. The development of such synthetic routes has been crucial for enabling the extensive biological evaluation of ATCA and its derivatives.

II. The Discovery of Catalase Inhibition: A Central Mechanism

A pivotal discovery in the history of 3-amino-1,2,4-triazole and its derivatives was the identification of their potent inhibitory effect on the enzyme catalase. Early studies on the parent compound, 3-amino-1,2,4-triazole, established it as a specific and irreversible inhibitor of catalase.[1][2] This inhibitory action is central to many of the observed biological effects of ATCA.

The mechanism of inhibition involves the covalent binding of the triazole compound to the active site of the catalase enzyme.[2] This binding inactivates the enzyme, preventing it from carrying out its crucial role in the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.

Quantitative Analysis of ATCA's Inhibitory Potency

Recent studies have quantified the inhibitory effect of ATCA on human blood erythrocyte catalase, demonstrating a pH-dependent activity.[3]

pHIC50 Value (µM)Inhibition Strength
5.549.01Weakest
7.523.21Strongest

Table 1: IC50 values for the inhibition of human erythrocyte catalase by this compound at different pH levels.[3]

Experimental Protocol: Determination of Catalase Inhibition (Adapted from Çıkrıkcı & Gençer, 2024)

This protocol provides a general framework for assessing the inhibitory effect of ATCA on catalase activity.

Materials:

  • Purified catalase enzyme (e.g., from human erythrocytes)

  • This compound (ATCA) solutions of varying concentrations

  • Phosphate (B84403) buffer at desired pH values (e.g., 5.5, 7.5)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of ATCA in the appropriate phosphate buffer.

  • Pre-incubate the catalase enzyme with each concentration of ATCA for a specific period.

  • Initiate the enzymatic reaction by adding a known concentration of H₂O₂ to the enzyme-inhibitor mixture.

  • Monitor the decomposition of H₂O₂ over time by measuring the decrease in absorbance at 240 nm using a spectrophotometer.

  • Calculate the initial reaction rates for each ATCA concentration.

  • Determine the percentage of inhibition relative to a control reaction without ATCA.

  • Plot the percentage of inhibition against the logarithm of the ATCA concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Catalase_Inhibition cluster_Enzyme Catalase Active Site cluster_Reaction Normal Catalytic Cycle cluster_Inhibition Inhibition by ATCA Heme_Group Heme Prosthetic Group Products Water (H₂O) + Oxygen (O₂) Heme_Group->Products Catalyzes decomposition Inactive_Enzyme Inactive Catalase-ATCA Complex H2O2_substrate Hydrogen Peroxide (H₂O₂) H2O2_substrate->Heme_Group Binds to ATCA ATCA ATCA->Heme_Group Covalently binds to

Diagram of the inhibitory action of ATCA on the catalase enzyme.

III. Application in Agriculture: A Plant Growth Regulator

The discovery of catalase inhibition by 3-amino-1,2,4-triazole derivatives directly led to their investigation as plant growth regulators. The mechanism of action in plants is linked to the suppression of ethylene (B1197577) production through the inhibition of catalase.[4] Ethylene is a key plant hormone involved in ripening and senescence. By inhibiting catalase, ATCA indirectly reduces ethylene synthesis, leading to delayed fruit ripening, prolonged senescence, and overall promotion of plant growth.[4] This property has made triazole-based compounds valuable in agriculture for enhancing crop yields and improving stress resistance.

Plant_Growth_Regulation cluster_outcomes Observed Effects ATCA ATCA Application Catalase Catalase Enzyme in Plant Cells ATCA->Catalase Inhibits H2O2 Hydrogen Peroxide (H₂O₂) Catalase->H2O2 Decomposes Ethylene_Biosynthesis Ethylene Biosynthesis Pathway H2O2->Ethylene_Biosynthesis Influences Ethylene Ethylene Production Ethylene_Biosynthesis->Ethylene Leads to Plant_Response Plant Physiological Response Ethylene->Plant_Response Triggers Delayed_Ripening Delayed Fruit Ripening Delayed_Senescence Delayed Senescence Growth_Promotion Growth Promotion

Workflow of ATCA's role as a plant growth regulator.

IV. Role in Drug Discovery and Development

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. ATCA, with its reactive amino and carboxylic acid groups, serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[4][5]

Key Therapeutic Areas:
  • Antifungal Agents: The triazole ring is a well-established pharmacophore in many antifungal drugs. ATCA can be a precursor for the synthesis of novel antifungal compounds.[4]

  • Antiviral Agents: The structural features of ATCA make it a suitable starting material for the development of new antiviral therapies.[4]

  • Anticancer Agents: Research has explored the synthesis of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds.[6]

The versatility of ATCA in chemical synthesis allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

Drug_Discovery_Workflow ATCA ATCA (Building Block) Chemical_Synthesis Chemical Synthesis (Derivatization) ATCA->Chemical_Synthesis Compound_Library Diverse Compound Library Chemical_Synthesis->Compound_Library HTS High-Throughput Screening Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

The role of ATCA in a typical drug discovery workflow.

Conclusion

The history of this compound research showcases a journey from fundamental synthetic chemistry to significant biological applications. The discovery of its role as a potent catalase inhibitor has been the cornerstone for understanding its effects as a plant growth regulator and has provided a mechanistic basis for its exploration in drug discovery. As a versatile synthetic intermediate, ATCA continues to be a valuable tool for chemists and pharmacologists in the development of new molecules with the potential to address challenges in agriculture and medicine. Future research will likely focus on further elucidating its biological targets and expanding its therapeutic and agrochemical applications.

References

Understanding the Acid-Base Properties of 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pKa values of 3-Amino-1,2,4-triazole-5-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical applications. Due to its amphiprotic nature, possessing both acidic (carboxylic acid) and basic (amino and triazole nitrogens) functional groups, a thorough understanding of its ionization constants (pKa) is critical for predicting its behavior in biological systems, optimizing drug formulations, and designing novel derivatives.

Data Presentation: pKa Values

ParameterValueMethod
pKa11.74 ± 0.40Predicted

Table 1: Predicted pKa value for this compound. This value likely corresponds to the protonation of one of the nitrogen atoms on the triazole ring or the amino group.[1][2]

It is important to note that this molecule possesses multiple ionizable groups: the carboxylic acid, the amino group, and the nitrogen atoms of the triazole ring. Therefore, it is expected to have at least two pKa values: one for the deprotonation of the carboxylic acid (acidic pKa) and one or more for the protonation of the nitrogen atoms (basic pKa). The predicted value likely represents the most basic site.

Logical Framework for pKa Determination

The determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH. The following diagram illustrates the logical workflow for determining the pKa of a compound like this compound.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_method Experimental Method cluster_data Data Acquisition cluster_analysis Data Analysis Compound 3-Amino-1,2,4-triazole- 5-carboxylic acid Solution Solvent Aqueous or Mixed-Solvent System Potentiometric Potentiometric Titration Solvent->Potentiometric Spectrophotometric UV-Vis Spectrophotometry Solvent->Spectrophotometric Titration_Curve Titration Curve (pH vs. Titrant Volume) Potentiometric->Titration_Curve Spectral_Data Absorbance Spectra at different pH values Spectrophotometric->Spectral_Data Inflection_Point Identify Inflection Points Titration_Curve->Inflection_Point Henderson_Hasselbalch Apply Henderson-Hasselbalch Eq. Spectral_Data->Henderson_Hasselbalch pKa_Value Calculated pKa Value(s) Inflection_Point->pKa_Value Henderson_Hasselbalch->pKa_Value

Caption: Workflow for experimental pKa determination.

Protonation Equilibria

The pKa values of this compound describe the equilibria between its different protonation states. The following diagram illustrates these potential equilibria.

Protonation_Equilibria Cationic Cationic Form (Fully Protonated) Zwitterionic Zwitterionic/Neutral Form Cationic->Zwitterionic pKa1 (COOH) Anionic Anionic Form (Carboxylate) Zwitterionic->Anionic pKa2 (Ring-NH or NH2) Dianionic Dianionic Form (Deprotonated Ring) Anionic->Dianionic pKa3 (Ring-NH or NH2)

Caption: Potential protonation states of the molecule.

Experimental Protocols

While specific experimental details for this compound are not published, the following are detailed, generalized protocols for potentiometric and spectrophotometric pKa determination, which are standard methods for such compounds.

Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Calibrated automatic titrator or manual burette

  • Stir plate and stir bar

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)

  • Deionized water, purged with nitrogen to remove dissolved CO2

  • This compound

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM.

  • Titration with Base (to determine acidic pKa):

    • Place a known volume of the sample solution in a beaker with a stir bar.

    • Immerse the pH electrode in the solution and begin stirring.

    • Add small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the expected equivalence point.

  • Titration with Acid (to determine basic pKa):

    • To a fresh sample solution, add a stoichiometric excess of standardized NaOH to fully deprotonate the carboxylic acid.

    • Titrate this solution with standardized HCl, following the same incremental addition and recording procedure as in the base titration.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa value is equal to the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) which shows a maximum at the equivalence point, or the second derivative plot (Δ²pH/ΔV² vs. V) which crosses zero at the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra. The pKa is determined by measuring the change in absorbance at a specific wavelength as a function of pH.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

  • Stock solution of this compound in a suitable solvent (e.g., water or methanol)

Procedure:

  • Determine Analytical Wavelength:

    • Prepare two solutions of the compound at a very low pH (fully protonated) and a very high pH (fully deprotonated).

    • Scan the UV-Vis spectrum of both solutions to identify the wavelength(s) with the largest difference in absorbance (λmax).

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of the compound in buffers of different, accurately known pH values. The ionic strength of the buffers should be kept constant.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the predetermined analytical wavelength(s).

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance of the solution at a given pH.

      • AA is the absorbance of the fully protonated (acidic) form.

      • AB is the absorbance of the fully deprotonated (basic) form.

    • A plot of pH versus log[(A - AB) / (AA - A)] will yield a straight line with a y-intercept equal to the pKa.

Conclusion

A comprehensive understanding of the pKa values of this compound is essential for its development and application in various scientific fields. While experimental data is currently lacking, computational predictions and established methodologies provide a strong foundation for future experimental determination. The protocols outlined in this guide offer a clear path for researchers to obtain these critical physicochemical parameters, thereby enabling more precise and effective utilization of this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 3-Amino-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), also referred to as H₂atrc in scientific literature, is a versatile organic linker for the synthesis of metal-organic frameworks (MOFs). Its molecular structure, featuring a triazole ring with three nitrogen donors and a carboxylic acid group, allows for the formation of a diverse range of coordination complexes with various transition metals. This bifunctional nature enables the construction of MOFs with different dimensionalities, from discrete 0D mononuclear complexes to 1D chains, 2D layers, and potentially 3D frameworks.[1][2]

The synthesis of ATCA-based MOFs can be achieved through several common methods, including slow evaporation, solvent diffusion, and hydrothermal reactions. The choice of synthesis method, along with other factors such as the metal salt, solvent system, and ligand-to-metal molar ratio, significantly influences the final structure and properties of the resulting MOF.[1][2] A notable challenge in working with ATCA is its tendency to form highly insoluble precipitates, which requires careful control of reaction conditions to obtain crystalline materials.[3]

These application notes provide detailed protocols for the synthesis of a selection of transition metal-based MOFs using ATCA as the primary organic linker. The described methodologies are based on established scientific literature and are intended to serve as a guide for researchers in the field.

Data Presentation

The following table summarizes the key synthesis parameters and resulting structures for five distinct metal-organic complexes synthesized with this compound.

Compound IDChemical FormulaMetal Salt PrecursorSynthesis MethodDimensionality
1 [Zn(Hatrc)₂(H₂O)]ZnSO₄·6H₂OSlow Evaporation0D (Mononuclear)
2 [Mn(Hatrc)₂(H₂O)₂]·2H₂OMnCl₂·4H₂OSlow Evaporation0D (Mononuclear)
3 [Fe₂(Hatrc)₄(OH)₂]·6H₂OFe(NO₃)₃·9H₂OSlow Evaporation0D (Dinuclear)
4 [Cd(Hatrc)₂(H₂O)]nCdBr₂·4H₂ODiffusion1D MOF
5 [Mn(atrc)(H₂O)]n·nH₂OMn(OAc)₂·4H₂OHydrothermal2D MOF

Experimental Protocols

Protocol 1: Synthesis of [Zn(Hatrc)₂(H₂O)] (Compound 1) via Slow Evaporation

This protocol describes the synthesis of a mononuclear zinc complex using the slow evaporation method.

Materials:

  • This compound (H₂atrc)

  • Zinc sulfate (B86663) hexahydrate (ZnSO₄·6H₂O)

  • Deionized water

Procedure:

  • Dissolve 0.6394 g (4.992 mmol) of H₂atrc in 500 mL of hot deionized water.

  • Allow the solution to cool to ambient temperature.

  • In a separate container, prepare an aqueous solution of the zinc salt. The exact concentration and volume of the zinc sulfate solution should be adjusted to achieve the desired ligand-to-metal ratio.

  • Mix the H₂atrc solution with the zinc sulfate solution.

  • Allow the resulting solution to stand undisturbed at room temperature for slow evaporation.

  • Colorless crystals of [Zn(Hatrc)₂(H₂O)] will form over a period of several days to weeks.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 2: Synthesis of [Mn(Hatrc)₂(H₂O)₂]·2H₂O (Compound 2) via Slow Evaporation

This protocol details the synthesis of a mononuclear manganese complex through slow evaporation.

Materials:

  • This compound (H₂atrc)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Deionized water

Procedure:

  • Follow the same procedure as in Protocol 1, substituting zinc sulfate hexahydrate with an equimolar amount of manganese(II) chloride tetrahydrate.

  • The slow evaporation of the aqueous solution will yield crystals of [Mn(Hatrc)₂(H₂O)₂]·2H₂O.[1]

Protocol 3: Synthesis of [Fe₂(Hatrc)₄(OH)₂]·6H₂O (Compound 3) via Slow Evaporation

This protocol describes the synthesis of a dinuclear iron complex.

Materials:

  • This compound (H₂atrc)

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • Deionized water

Procedure:

  • Follow the same procedure as in Protocol 1, using iron(III) nitrate nonahydrate as the metal salt precursor.

  • The resulting crystals from the slow evaporation process will be [Fe₂(Hatrc)₄(OH)₂]·6H₂O.[1]

Protocol 4: Synthesis of [Cd(Hatrc)₂(H₂O)]n (Compound 4) via Diffusion Method

This protocol outlines the synthesis of a 1D cadmium-based MOF using a liquid-liquid diffusion technique.

Materials:

  • This compound (H₂atrc)

  • Cadmium(II) bromide tetrahydrate (CdBr₂·4H₂O)

  • Deionized water

Procedure:

  • Prepare a dilute aqueous solution of H₂atrc.

  • In a separate container, prepare a dilute aqueous solution of cadmium(II) bromide tetrahydrate.

  • Carefully layer the lighter solution (typically the H₂atrc solution) on top of the denser metal salt solution in a narrow tube or vial to create a sharp interface.

  • Allow the setup to stand undisturbed at room temperature.

  • Over time, diffusion of the reactants will occur at the interface, leading to the formation of crystals of the 1D MOF, [Cd(Hatrc)₂(H₂O)]n.[1]

Protocol 5: Synthesis of [Mn(atrc)(H₂O)]n·nH₂O (Compound 5) via Hydrothermal Method

This protocol describes the synthesis of a 2D manganese-based MOF using a hydrothermal approach.

Materials:

  • This compound (H₂atrc)

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • Deionized water

Procedure:

  • Combine H₂atrc and manganese(II) acetate tetrahydrate in a Teflon-lined stainless-steel autoclave.

  • Add deionized water as the solvent. The specific molar ratios and solvent volume should be optimized for the desired product.

  • Seal the autoclave and heat it in an oven at a specific temperature for a defined period. A typical hydrothermal reaction might be carried out at temperatures ranging from 100 to 180 °C for 24 to 72 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • The resulting crystalline product, [Mn(atrc)(H₂O)]n·nH₂O, can be collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[1]

Visualizations

Synthesis Workflow for ATCA-based MOFs

General Synthesis Workflow for ATCA-based MOFs cluster_reactants Reactants cluster_methods Synthesis Method cluster_products Products ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Slow_Evaporation Slow Evaporation ATCA->Slow_Evaporation Diffusion Diffusion ATCA->Diffusion Hydrothermal Hydrothermal ATCA->Hydrothermal Metal_Salt Transition Metal Salt (e.g., ZnSO₄, MnCl₂, etc.) Metal_Salt->Slow_Evaporation Metal_Salt->Diffusion Metal_Salt->Hydrothermal Solvent Solvent (e.g., Water) Solvent->Slow_Evaporation Solvent->Diffusion Solvent->Hydrothermal MOF_0D 0D Complexes (e.g., [Zn(Hatrc)₂(H₂O)]) Slow_Evaporation->MOF_0D MOF_1D 1D MOF (e.g., [Cd(Hatrc)₂(H₂O)]n) Diffusion->MOF_1D MOF_2D 2D MOF (e.g., [Mn(atrc)(H₂O)]n·nH₂O) Hydrothermal->MOF_2D

Caption: Overview of synthesis methods for ATCA-based MOFs.

Logical Relationship of Synthesis Parameters and MOF Dimensionality

Factors Influencing MOF Dimensionality Synthesis_Parameters Synthesis Parameters Metal_Ion Metal Ion Geometry & Coordination Preference Synthesis_Parameters->Metal_Ion Ligand_Conformation ATCA Ligand Conformation & Charge Synthesis_Parameters->Ligand_Conformation Reaction_Conditions Reaction Conditions (Temp, Time, Solvent) Synthesis_Parameters->Reaction_Conditions MOF_Dimensionality Resulting MOF Dimensionality Metal_Ion->MOF_Dimensionality Ligand_Conformation->MOF_Dimensionality Reaction_Conditions->MOF_Dimensionality 0D 0D (Mononuclear/ Dinuclear) MOF_Dimensionality->0D 1D 1D (Chains) MOF_Dimensionality->1D 2D 2D (Layers) MOF_Dimensionality->2D 3D 3D (Frameworks) MOF_Dimensionality->3D

Caption: Key factors determining the final MOF structure.

References

Application Notes and Protocols for the Esterification of 3-Amino-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters from 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), a key building block in the development of pharmaceutical compounds.[1][2] The following sections outline two common and effective methods for this esterification: a thionyl chloride-mediated procedure and the classic Fischer esterification.

Introduction

This compound is a heterocyclic compound widely utilized as an intermediate in the synthesis of various pharmaceutical agents, including antiviral, anticancer, and antimicrobial drugs.[1] Its ester derivatives are often crucial for modulating properties such as solubility, bioavailability, and reactivity in subsequent synthetic steps. The presence of both an amino and a carboxylic acid group on the triazole ring requires careful selection of reaction conditions to achieve selective esterification and avoid unwanted side reactions, such as amide formation.[3]

This document provides two reliable protocols for the preparation of ATCA esters, along with troubleshooting guidance and a summary of expected yields.

Methods and Protocols

Two primary methods for the esterification of this compound are presented below:

  • Thionyl Chloride Method: This highly efficient method involves the in-situ generation of an acid catalyst (HCl) from the reaction of thionyl chloride with an alcohol.[4][5] This approach is often favored for its relatively mild conditions and good yields.

  • Fischer Esterification: This classic acid-catalyzed equilibrium reaction utilizes an excess of alcohol to drive the formation of the ester.[6][7] While straightforward, it may require longer reaction times and careful removal of water to maximize the yield.[6][7]

Protocol 1: Esterification using Thionyl Chloride in Alcohol

This protocol describes the synthesis of methyl and ethyl esters of this compound using thionyl chloride.

Materials:

  • This compound (ATCA)

  • Anhydrous Methanol (B129727) or Ethanol (B145695)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. While stirring, slowly add thionyl chloride (2.0-3.0 eq) dropwise.

    • Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the complete addition of thionyl chloride, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: a. Remove the excess alcohol under reduced pressure using a rotary evaporator. b. Carefully neutralize the residue with a saturated sodium bicarbonate solution until effervescence ceases. c. Extract the aqueous layer with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Esterification

This protocol outlines the synthesis of the ethyl ester of this compound via Fischer esterification.

Materials:

  • This compound (ATCA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or dry HCl gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask. The alcohol also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. Alternatively, bubble dry HCl gas through the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's completion by TLC.[3]

  • Workup: a. Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. b. Carefully neutralize the residue with a saturated sodium bicarbonate solution. c. Extract the aqueous layer with ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of methyl and ethyl esters of this compound.

Ester ProductMethodReagentsYield (%)Reference
Methyl 3-amino-1,2,4-triazole-5-carboxylateThionyl ChlorideATCA, SOCl₂, Methanol69[8]
Ethyl 3-amino-1,2,4-triazole-5-carboxylateNot SpecifiedATCA, Ethanol70[8]

Troubleshooting

Common challenges in the esterification of ATCA and their potential solutions are outlined below.[3]

  • Poor Solubility of Starting Material: ATCA can exist as a zwitterion, limiting its solubility in some organic solvents.[3] Using a large excess of the alcohol as the solvent in Fischer esterification can help mitigate this.[3]

  • Low or No Product Yield: This may be due to incomplete reaction. Ensure sufficient heating and reaction time, especially for Fischer esterification which often requires reflux.[3] For the thionyl chloride method, monitor the reaction progress closely by TLC.[3]

  • Presence of Side Products:

    • Acylation of the amino group: The amino group can react to form amides. Using acidic conditions helps to protonate the amino group, reducing its nucleophilicity and minimizing this side reaction.

    • Acylation of the triazole ring: The nitrogen atoms of the triazole ring are also nucleophilic and can be acylated. Careful control of reaction conditions is necessary.

  • Loss of Product During Workup: The ester product may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to improve recovery.[3]

Visualized Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_method1 Method 1: Thionyl Chloride cluster_method2 Method 2: Fischer Esterification cluster_workup Workup & Purification ATCA 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATCA) Reaction_Vessel Reaction Vessel (Round-bottom flask) ATCA->Reaction_Vessel Alcohol Anhydrous Alcohol (Methanol or Ethanol) Alcohol->Reaction_Vessel Method_Choice Choose Method Reaction_Vessel->Method_Choice Add_SOCl2 Add SOCl₂ (2-3 eq) at 0°C Method_Choice->Add_SOCl2 Thionyl Chloride Add_Catalyst Add Acid Catalyst (H₂SO₄ or HCl) Method_Choice->Add_Catalyst Fischer Reflux1 Stir at RT or Reflux Add_SOCl2->Reflux1 Evaporation Remove Excess Alcohol (Rotary Evaporator) Reflux1->Evaporation Reflux2 Reflux for several hours Add_Catalyst->Reflux2 Reflux2->Evaporation Neutralization Neutralize with NaHCO₃ solution Evaporation->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry organic layer (Na₂SO₄ or MgSO₄) Extraction->Drying Concentration Concentrate to get Crude Product Drying->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification Final_Product Pure Ester Product Purification->Final_Product

Caption: Experimental workflow for the esterification of ATCA.

References

Application Notes & Protocols: 3-Amino-1,2,4-triazole-5-carboxylic Acid (ATCA) as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a highly functionalized heterocyclic compound that serves as an invaluable building block in medicinal chemistry and materials science. Its structure incorporates three key reactive sites: a nucleophilic amino group, a carboxylic acid moiety, and the triazole ring itself, which contains reactive nitrogen atoms. This trifunctional nature allows for diverse synthetic transformations, enabling the construction of a wide array of more complex heterocyclic systems, including fused bicyclic compounds and derivatized libraries for drug screening.

Derivatives of the 3-amino-1,2,4-triazole scaffold have demonstrated significant pharmacological potential, exhibiting a broad spectrum of biological activities. These include anticancer, anti-angiogenic, antimicrobial, and antiviral properties.[1] The strategic modification of ATCA at its distinct functional groups allows for the fine-tuning of physicochemical properties and biological targets, making it a privileged scaffold in drug discovery programs.

Key Synthetic Strategies

A. Derivatization of the Carboxylic Acid Moiety: The carboxylic acid group is a prime site for modification to generate libraries of esters and amides.

  • Esterification: Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or thionyl chloride, can be employed to produce ATCA esters. These esters are often more soluble in organic solvents and can serve as intermediates for further reactions.

  • Amidation: The carboxylic acid can be activated (e.g., using thionyl chloride or coupling agents like HATU) and reacted with a wide range of primary or secondary amines to yield the corresponding carboxamides. This approach is fundamental for exploring structure-activity relationships (SAR), as the nature of the amine substituent can significantly influence biological activity.[2] Novel 5-oxo-1,2,4-triazole-3-carboxamides, for instance, have been synthesized and evaluated as potential anticancer agents.[2]

B. Cyclocondensation Reactions: The 3-amino group, in conjunction with the adjacent N4 ring nitrogen, provides a reactive dinucleophilic system for constructing fused heterocyclic rings.

  • Triazolo[1,5-a]pyrimidines: Reaction of ATCA (or its esters) with 1,3-dielectrophiles such as β-ketoesters or α,β-unsaturated ketones leads to the formation of the medicinally important triazolo[1,5-a]pyrimidine scaffold.[3] These compounds are known purine (B94841) bio-isosteres and have been investigated for various therapeutic applications.

  • Other Fused Systems: A variety of other fused systems can be accessed by selecting appropriate bifunctional reagents to react with the amino and ring nitrogen nucleophiles.

G ATCA 3-Amino-1,2,4-triazole- 5-carboxylic Acid (ATCA)

Therapeutic Potential of ATCA Derivatives

The 3-amino-1,2,4-triazole core is a key pharmacophore in numerous biologically active compounds. By using ATCA as a starting material, medicinal chemists can explore a rich chemical space for drug candidates.

  • Anticancer Activity: A significant number of studies have reported the potent anticancer activity of 3-amino-1,2,4-triazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.[4] The evaluation of novel carboxamides and fused triazolopyrimidines against cancer cell lines like HepG2 (liver) and MCF7 (breast) has yielded promising candidates with low micromolar IC₅₀ values.[5]

  • Antimicrobial Activity: The triazole nucleus is a well-established feature in antifungal agents (e.g., fluconazole). Derivatives synthesized from the aminotriazole scaffold have also shown potent antibacterial activity, making this a promising area for the development of new anti-infective agents.

Data Presentation

Table 1: Synthesis Yields of ATCA Esters and Amides

This table summarizes the yields for the synthesis of various methyl and ethyl esters and morpholine (B109124)/pyrrolidine amides derived from 5-amino-1,2,4-triazole-3-carboxylic acid (ATCA, n=0) and 5-amino-1,2,4-triazol-3-ylacetic acid (n=1).

Compound IDR Group / AminenYield (%)Reference
III Methyl (Ester)075[6]
IV Methyl (Ester)155[6]
V Ethyl (Ester)070[6]
VI Ethyl (Ester)168[6]
VII Morpholine (Amide)065[6]
VIII Morpholine (Amide)160[6]
IX Pyrrolidine (Amide)058[6]
X Pyrrolidine (Amide)155[6]

Data adapted from Chernyshev et al., 2007.[6]

Table 2: In Vitro Anticancer Activity of Selected 3-Amino-[1][5][7]triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against human cancer cell lines.

Compound IDCell LineIC₅₀ (µM/L)Reference Drug (IC₅₀)Reference
4 HepG225.40Doxorubicin (4.51)[5]
7 HepG217.69Doxorubicin (4.51)[5]
7 MCF720.31Doxorubicin (4.90)[5]
14a MCF727.09Doxorubicin (4.90)[5]
17 HepG223.01Doxorubicin (4.51)[5]
17 MCF719.88Doxorubicin (4.90)[5]
28 HepG222.19Doxorubicin (4.51)[5]
28 MCF722.40Doxorubicin (4.90)[5]
34 HepG219.49Doxorubicin (4.51)[5]
34 MCF723.41Doxorubicin (4.90)[5]

Data adapted from Ghorab et al., 2018.[5]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

G

Protocol 1: General Procedure for Esterification of ATCA (Ethyl Ester Synthesis)

This protocol is adapted from the general method for ester synthesis described in the literature.[6]

  • Reaction Setup: Suspend this compound (1.0 eq) in absolute ethanol (B145695) (10-15 mL per gram of ATCA).

  • Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 eq) dropwise while stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: Carefully add the residue to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. The product may precipitate at this stage.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 5-amino-1,2,4-triazole-3-carboxylate.

Protocol 2: General Procedure for Amidation of ATCA (Morpholine Amide Synthesis)

This protocol is adapted from the general method for amide synthesis described in the literature.[6]

  • Acid Chloride Formation: In a round-bottom flask, suspend ATCA (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Solvent Removal: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF) and cool the solution in an ice bath.

  • Amine Addition: Add morpholine (2.2 eq) dissolved in the same anhydrous solvent dropwise to the stirred solution. It is crucial to maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water. If the product precipitates, collect it by filtration. If it remains in the organic layer, separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 5-amino-N-morpholino-1,2,4-triazole-3-carboxamide.

Protocol 3: Synthesis of a 7-Aryl-4,7-dihydro-[1][5][7]triazolo[1,5-a]pyrimidine Derivative

This protocol is a representative three-component reaction for building the triazolopyrimidine core, a common target for ATCA derivatives.

  • Reaction Setup: In a round-bottom flask, combine the 3-amino-1,2,4-triazole derivative (e.g., ethyl 5-amino-1,2,4-triazole-3-carboxylate) (1.0 eq), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq), and a compound with an active methylene (B1212753) group (e.g., ethyl cyanoacetate) (1.0 eq).

  • Solvent/Catalyst: Add ethanol/water (1:1 v/v) as the solvent and a catalytic amount of a base like piperidine (B6355638) or an additive like N,N,N',N'-tetramethyl-1,3-propanediamine (TMDP).

  • Reaction: Heat the mixture to reflux and stir for the appropriate time (typically 1-4 hours), monitoring completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and catalyst. Dry the product under vacuum. If further purification is needed, recrystallization from a solvent like ethanol or DMF can be performed.

G ATCA ATCA Derivative (Building Block)

References

Application Note: Microwave-Assisted Synthesis of 3-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,2,4-triazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] They are recognized as bioisosteres of amides, offering metabolic stability when incorporated into potential drug candidates.[1] Traditional methods for synthesizing these compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a green and efficient alternative, significantly reducing reaction times and improving yields.[2][3][4] This application note provides a detailed protocol for the synthesis of 5-substituted 3-amino-1,2,4-triazoles via the microwave-assisted condensation of aminoguanidine (B1677879) bicarbonate with various carboxylic acids.

Principle of the Method

The synthesis involves the direct condensation of a carboxylic acid with aminoguanidine, which is prepared in situ from aminoguanidine bicarbonate and hydrochloric acid. The reaction proceeds under controlled microwave irradiation in a sealed vessel, which allows for rapid heating to high temperatures (e.g., 180°C), dramatically accelerating the rate of the cyclization reaction to form the triazole ring.[1] This method is suitable for a range of carboxylic acids, including volatile ones, due to the use of sealed reaction vessels.[1]

Experimental Protocols

Protocol 1: Small-Scale Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol details a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles in a research-scale laboratory setting.[1]

Materials:

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (37% solution)

  • Carboxylic acid (e.g., propionic acid, isobutyric acid, pivalic acid, cyclobutanecarboxylic acid, benzoic acid)

  • Isopropanol (for solid carboxylic acids)

  • Deionized water

  • Microwave synthesizer (e.g., Anton Paar Monowave 300)

  • G10 microwave process vial

  • Rotary evaporator

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a suitable beaker, mix 1.36 g (0.01 mol) of aminoguanidine bicarbonate with 1.25 mL (0.015 mol) of a 37% solution of HCl.

    • Stir the mixture for 1 hour at room temperature.

    • Evaporate the water using a rotary evaporator to obtain approximately 1.3 g of dry aminoguanidine hydrochloride solid.

  • Reaction Setup:

    • Transfer the dried aminoguanidine hydrochloride to a G10 microwave process vial.

    • Add 0.012 mol of the respective carboxylic acid.

    • If the carboxylic acid is a solid (e.g., benzoic acid), add a minimal amount of a suitable solvent like isopropanol.[1]

  • Microwave Irradiation:

    • Seal the microwave process vial.

    • Place the vial in the microwave synthesizer.

    • Irradiate the mixture at 180°C for 3 hours.[1]

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The resulting product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: Scaled-Up Synthesis of 3-Amino-5-ethyl-1,2,4-triazole

This protocol provides a method for scaling up the synthesis of a specific 3-amino-1,2,4-triazole derivative.[1]

Materials:

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (37% solution)

  • Propionic acid

  • Deionized water

  • Multimode microwave reactor (e.g., Anton Paar Multiwave 5000)

  • 100 mL microwave process vial

  • Rotary evaporator

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a beaker, combine 13.6 g (0.1 mol) of aminoguanidine bicarbonate and 12.5 mL (0.15 mol) of a 37% HCl solution.

    • Stir the mixture for 2 hours.

    • Evaporate the water on a rotary evaporator to yield approximately 13 g of the dry solid.

  • Reaction Setup:

    • Place the 13 g of dried solid into a 100 mL microwave process vial.

    • Add 8.89 g (0.12 mol) of propionic acid to the vial.

  • Microwave Irradiation:

    • Seal the vial and place it in the multimode microwave reactor.

    • Irradiate the mixture at 180°C for 3 hours.[1]

  • Work-up and Purification:

    • After cooling, the product can be isolated and purified by recrystallization.

Data Presentation

Table 1: Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles via Microwave Irradiation [1]

CompoundSubstituent (R)Carboxylic AcidYield (%)Melting Point (°C)
4a EthylPropionic acid85173–175
4d Iso-butylIsovaleric acid76125–127
4e Tert-butylPivalic acid72120–122
4f Cyclo-butylCyclobutanecarboxylic acid70173–174

Reaction Conditions: Aminoguanidine hydrochloride (from bicarbonate), carboxylic acid, 180°C, 3 hours, microwave irradiation.[1]

Mandatory Visualization

Below are diagrams illustrating the chemical reaction and the experimental workflow using the DOT language.

reaction_scheme cluster_product Product aminoguanidine Aminoguanidine (from Bicarbonate + HCl) triazole 5-Substituted 3-Amino-1,2,4-triazole process Microwave Irradiation 180°C, 3h HCl (catalyst) aminoguanidine->process carboxylic_acid Carboxylic Acid (R-COOH) carboxylic_acid->process plus + process->triazole

Caption: General reaction scheme for the microwave-assisted synthesis of 3-amino-1,2,4-triazoles.

experimental_workflow start Start: Materials Preparation prep_amino Prepare Aminoguanidine HCl (Aminoguanidine Bicarbonate + HCl) start->prep_amino evaporation Evaporate Water (Rotary Evaporator) prep_amino->evaporation mixing Mix Aminoguanidine HCl with Carboxylic Acid in Microwave Vial evaporation->mixing irradiation Microwave Irradiation (Sealed Vessel, 180°C, 3h) mixing->irradiation cooling Cool to Room Temperature irradiation->cooling purification Purification (e.g., Recrystallization) cooling->purification end End: Characterized Product purification->end

Caption: Workflow for the microwave-assisted synthesis of 3-amino-1,2,4-triazole derivatives.

References

The Versatility of 3-Amino-1,2,4-triazole-5-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) and its derivatives represent a cornerstone in the synthesis of novel therapeutic agents. This heterocyclic scaffold is a privileged structure in medicinal chemistry, primarily due to its metabolic stability and its role as a bioisostere for amide bonds.[1] The unique chemical properties of the 1,2,4-triazole (B32235) ring allow for diverse substitutions, leading to a wide range of biological activities, including anticancer, antifungal, and enzyme-inhibiting properties.[1][2] This document provides detailed application notes and experimental protocols to facilitate the exploration of ATCA derivatives in drug discovery.

Application Notes

The 1,2,4-triazole nucleus is a versatile building block in the design of pharmacologically active molecules. Its derivatives have been extensively studied and have shown significant potential in various therapeutic areas.

Anticancer Applications: Derivatives of 3-amino-1,2,4-triazole are a focal point in oncology research. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3] The mechanism of action for many of these derivatives involves the induction of apoptosis and cell cycle arrest.[4] The structural flexibility of the triazole core allows for the synthesis of compounds that can be tailored to interact with specific molecular targets within cancer cells.[3]

Antifungal Applications: The 1,2,4-triazole moiety is a well-established pharmacophore in the development of antifungal agents.[5] Clinically used antifungal drugs often feature this heterocyclic system. The primary mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5]

Enzyme Inhibition: this compound itself has been shown to be an effective inhibitor of certain enzymes. For instance, it exhibits inhibitory activity against human erythrocyte catalase, an important antioxidant enzyme.[4] This suggests potential applications in conditions where modulation of catalase activity is desired. The study of ATCA and its derivatives as enzyme inhibitors is a growing area of research.[4]

Quantitative Data

The following tables summarize the biological activity of various 3-amino-1,2,4-triazole derivatives from published studies.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 values in µM)

Compound IDMCF-7 (Breast)Hela (Cervical)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)Reference
7d -< 12---[3]
7e -< 12---[3]
10a 6.435.621.1--[3]
10d 10.29.816.5--[3]
TP1-TP7 ----41.12-61.11[5]
8d -2.94-0.3731.31[4]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC values in µg/mL)

Compound/DerivativeFungal StrainActivity (MIC in µg/mL)Reference CompoundReference MIC (µg/mL)Reference
3-(5-(2,4-dinitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine Aspergillus niger (MTCC 282)12.5Fluconazole25[6]
Compound 4h Candida albicans SC5314< 1.52Fluconazole1.52[7]
Compound 4j Candida albicans SC5314< 1.52Fluconazole1.52[7]
Compound 4l Candida albicans SC5314< 1.52Fluconazole1.52[7]
Compound 4s Candida albicans SC53140.53Fluconazole1.52[7]
Compound 4w Candida albicans SC5314< 1.52Fluconazole1.52[7]

Table 3: Enzyme Inhibition by this compound (ATCA)

EnzymepHIC50 (µM)Reference
Human Erythrocyte Catalase 5.549.01[4]
Human Erythrocyte Catalase 7.523.21[4]

Experimental Protocols

Synthesis of 3-Amino-1,2,4-triazole Derivatives

This protocol describes a general method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles via microwave-assisted condensation.[1]

Materials:

  • Aminoguanidine (B1677879) bicarbonate

  • Carboxylic acid of interest

  • Hydrochloric acid (HCl)

  • Microwave reactor

  • Ethanol

  • Deionized water

Procedure:

  • In a microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and the desired carboxylic acid (1.2 mmol).

  • Add a catalytic amount of concentrated HCl.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 30 minutes).

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The crude product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-substituted-3-amino-1,2,4-triazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[3][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well in 180 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with DMSO).

  • Incubate the plates for 72 hours.[3]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[7]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the fungal inoculum in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using RPMI-1640 medium.

  • Add the fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 530 nm.

Enzyme Inhibition Assay (Human Erythrocyte Catalase)

This protocol details the spectrophotometric method to assess the inhibitory effect of compounds on catalase activity.[4]

Materials:

  • Human blood erythrocytes

  • Phosphate (B84403) buffer (50 mM, various pH values)

  • Hydrogen peroxide (H₂O₂) solution (30 mM)

  • Test compound (ATCA) solution

  • Spectrophotometer

Procedure:

  • Prepare hemolysate from human blood erythrocytes by washing with NaCl solution and then lysing with cold water.

  • Prepare reaction mixtures in a total volume of 3 mL containing 0.1 mL of hemolysate, phosphate buffer of a specific pH, and varying concentrations of the test compound.

  • Initiate the enzymatic reaction by adding the H₂O₂ substrate solution.

  • Immediately measure the decrease in absorbance at 240 nm over time, which corresponds to the decomposition of H₂O₂ by catalase.

  • Calculate the enzyme activity and the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

drug_discovery_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Data Analysis & Lead Optimization start Design of ATCA Derivatives synthesis Microwave-Assisted Synthesis start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antifungal Antifungal Assay (MIC) characterization->antifungal enzyme Enzyme Inhibition Assay characterization->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antifungal->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Drug discovery workflow for this compound derivatives.

antifungal_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,2,4-Triazole Derivative cluster_outcome Outcome lanosterol Lanosterol ergosterol Ergosterol lanosterol->ergosterol CYP51 (Lanosterol 14α-demethylase) disruption Membrane Disruption membrane Fungal Cell Membrane Integrity ergosterol->membrane triazole 1,2,4-Triazole Derivative triazole->inhibition inhibition->lanosterol Inhibits CYP51 death Fungal Cell Death disruption->death

Caption: Antifungal mechanism of 1,2,4-triazole derivatives via CYP51 inhibition.

References

Application Notes and Protocols for the Synthesis of Purine Nucleotide Analogs from 3-Amino-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the synthesis of purine (B94841) nucleotide analogs utilizing 3-Amino-1,2,4-triazole-5-carboxylic acid as a key starting material. The protocols outlined herein describe a two-step chemical synthesis followed by enzymatic phosphorylation to yield the target nucleotide analogs. These compounds are of significant interest in drug discovery, particularly as antiviral and anticancer agents, primarily through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo purine biosynthesis pathway.

Introduction

Purine nucleotide analogs are a cornerstone of modern chemotherapy, targeting essential cellular processes such as DNA and RNA synthesis. The 1,2,4-triazole (B32235) scaffold serves as a bioisosteric replacement for the purine ring system, leading to compounds that can mimic natural nucleosides and interfere with metabolic pathways. A notable example is Ribavirin, a broad-spectrum antiviral agent, which is a 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. The synthesis of novel analogs based on the 3-amino-1,2,4-triazole core allows for the exploration of new structure-activity relationships and the development of next-generation therapeutics.

The synthetic strategy presented involves an initial amidation of this compound to produce the corresponding carboxamide. This intermediate then undergoes glycosylation with a protected ribose derivative to form the nucleoside analog. Subsequent phosphorylation yields the final nucleotide analog.

Experimental Protocols

Part 1: Synthesis of 3-Amino-1,2,4-triazole-5-carboxamide

This protocol details the conversion of the carboxylic acid starting material to its amide derivative, a crucial intermediate for subsequent glycosylation.

Materials:

Procedure:

  • Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully evaporate the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% solution, 5.0 eq) to the solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford pure 3-Amino-1,2,4-triazole-5-carboxamide.

Part 2: Synthesis of the 1,2,4-Triazole Nucleoside Analog

This protocol describes the glycosylation of the triazole carboxamide with a protected ribose derivative to form the nucleoside.

Materials:

  • 3-Amino-1,2,4-triazole-5-carboxamide (from Part 1)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous acetonitrile

  • Stannic chloride (SnCl₄)

  • Saturated sodium bicarbonate solution

  • Sodium methoxide (B1231860) in methanol

  • Dowex-50 (H⁺ form) resin

  • Round-bottom flasks

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • Silylation of the Triazole Base: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-Amino-1,2,4-triazole-5-carboxamide (1.0 eq) in a mixture of HMDS and a catalytic amount of TMSCl.

  • Heat the mixture to reflux until a clear solution is obtained (approximately 2-4 hours).

  • Remove the excess HMDS and TMSCl under vacuum to yield the silylated triazole.

  • Glycosylation (Anomeric Fusion Method): Dissolve the silylated triazole in anhydrous acetonitrile.

  • Add 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) to the solution.

  • Cool the mixture to 0 °C and add stannic chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Deprotection: Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude protected nucleoside in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide in methanol and stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with Dowex-50 (H⁺ form) resin, filter, and concentrate the filtrate.

  • Purify the resulting nucleoside analog by silica gel column chromatography.

Part 3: Phosphorylation to the Nucleotide Analog

This protocol outlines the enzymatic phosphorylation of the synthesized nucleoside to its monophosphate form.

Materials:

  • Synthesized 1,2,4-triazole nucleoside analog (from Part 2)

  • Purine nucleoside phosphorylase (PNP)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Uridine (B1682114)

  • E. coli Uridine Phosphorylase (UP) (optional, for coupled reaction)

  • Incubator/shaker

  • HPLC system for reaction monitoring and purification

Procedure:

  • Enzymatic Phosphorylation: In a microcentrifuge tube, dissolve the synthesized nucleoside analog (1.0 eq) and uridine (2.5 eq) in potassium phosphate buffer.

  • Add E. coli purine nucleoside phosphorylase and, if necessary, E. coli uridine phosphorylase to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 50 °C) for 24-48 hours with gentle shaking.

  • Monitor the formation of the nucleotide analog by HPLC.

  • Purification: Once the reaction has reached completion or equilibrium, terminate the reaction by heating or adding a quenching agent.

  • Purify the nucleotide analog from the reaction mixture using preparative HPLC.

Data Presentation

StepReactionStarting MaterialProductReagents/ConditionsYield (%)Reference
1AmidationThis compound3-Amino-1,2,4-triazole-5-carboxamide1. SOCl₂, DCM, reflux2. NH₄OH70-85 (Estimated)General Amidation Protocols
2Glycosylation & Deprotection3-Amino-1,2,4-triazole-5-carboxamide1-(β-D-ribofuranosyl)-3-amino-1,2,4-triazole-5-carboxamide1. HMDS, TMSCl2. Protected Ribose, SnCl₄3. NaOMe, MeOH50-70[1]
3Enzymatic Phosphorylation1-(β-D-ribofuranosyl)-3-amino-1,2,4-triazole-5-carboxamide1-(β-D-ribofuranosyl)-3-amino-1,2,4-triazole-5-carboxamide-5'-monophosphatePurine Nucleoside PhosphorylaseVariable[2]

Visualizations

Experimental Workflow

experimental_workflow start 3-Amino-1,2,4-triazole- 5-carboxylic acid intermediate1 3-Amino-1,2,4-triazole- 5-carboxamide start->intermediate1 Amidation (SOCl₂, NH₄OH) intermediate2 Protected Nucleoside Analog intermediate1->intermediate2 Glycosylation (Protected Ribose, SnCl₄) product_nucleoside Nucleoside Analog intermediate2->product_nucleoside Deprotection (NaOMe) product_nucleotide Nucleotide Analog product_nucleoside->product_nucleotide Phosphorylation (PNP Enzyme) signaling_pathway cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Drug Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Analog Triazole Nucleotide Analog IMPDH IMPDH Analog->IMPDH Inhibits

References

Application Notes and Protocols for the Characterization of 3-Amino-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA) is a nitrogen-rich heterocyclic compound.[1] Its unique molecular structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and a key intermediate in the production of herbicides and plant growth regulators.[2] Given its applications, particularly in drug development and materials science, rigorous analytical characterization is essential to confirm its identity, purity, and stability. These application notes provide detailed protocols for the characterization of ATCA using modern analytical techniques.

Application Note 1: Purity and Quantitative Analysis using HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A reverse-phase (RP) method is typically employed for its separation.[3] The polarity of ATCA allows for good retention and separation on a C18 column with a simple aqueous-organic mobile phase. For detection, UV absorbance is suitable due to the presence of the triazole ring. For applications requiring mass spectrometry (MS) detection, the non-volatile acid (e.g., phosphoric acid) in the mobile phase should be replaced with a volatile alternative like formic acid.[3]

Application Note 2: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of ATCA. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In a suitable solvent like DMSO-d₆, the protons of the amino group and the carboxylic acid, as well as the triazole ring proton, can be observed. ¹³C NMR provides characteristic signals for the carboxylic carbon and the two distinct carbons of the triazole ring.[4]

Application Note 3: Functional Group Identification via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the ATCA molecule. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and various vibrations associated with the triazole ring structure.[4] These spectral fingerprints are crucial for confirming the presence of key chemical moieties.

Application Note 4: Molecular Weight Verification by Mass Spectrometry

Mass Spectrometry (MS) is used to determine the molecular weight of ATCA and can provide insights into its fragmentation patterns, further confirming its structure. Techniques like Electrospray Ionization (ESI) are suitable for ionizing the polar ATCA molecule. The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass of the compound.

Application Note 5: Thermal Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of ATCA. TGA measures the change in mass of the sample as a function of temperature, revealing decomposition temperatures and the presence of solvates (e.g., hydrates). DSC can be used to determine the melting point and other thermal transitions, such as exothermic decomposition events. For instance, studies on metal complexes of ATCA have utilized TGA to identify the loss of water molecules at specific temperature ranges followed by the decomposition of the main structure at higher temperatures.[1][4]

Data Presentation: Summary of Analytical Data

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Conditions

Parameter Value
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water with an acid modifier
(e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS)[3]
Detection UV Absorbance (e.g., 210-254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

Table 2: Nuclear Magnetic Resonance (NMR) Spectral Data (in DMSO-d₆)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~7.0 - 8.0 Broad Singlet -NH₂ protons
~13.0 Broad Singlet -COOH proton
¹³C ~160 Singlet Carboxylic acid carbon (-COOH)
~158 Singlet Triazole ring carbon (C-NH₂)
~145 Singlet Triazole ring carbon (C-COOH)

Note: Actual chemical shifts may vary depending on solvent, concentration, and instrument.

Table 3: Key Fourier-Transform Infrared (FTIR) Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
3523, 3431 Strong N-H stretching (amino group)[4]
~3000 Broad O-H stretching (carboxylic acid)
1647 Strong C=O stretching (carbonyl)[4]
1596 Strong N-H bending, C=N stretching[4]
1522, 1476 Medium Ring vibrations[4]

| 1296 | Strong | C-N stretching[4] |

Table 4: Mass Spectrometry (MS) Data

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Molecular Formula C₃H₄N₄O₂
Molecular Weight 128.09 g/mol [5]
Expected [M+H]⁺ m/z 129.04

| Key Fragments | m/z 111 ([M+H-H₂O]⁺), m/z 84 ([M+H-COOH]⁺) |

Table 5: Thermal Analysis Data

Technique Observation Temperature Range (°C)
DSC Melting Point ~182 °C (literature value for hydrate)[6]
TGA Weight loss (if hydrate) 120 - 240 °C (example from a complex)[1][4]

| | Decomposition | >250 °C |

Visualized Workflows and Relationships

G cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Physicochemical Properties Sample ATCA Sample Purity HPLC Purity Check Sample->Purity NMR NMR (¹H, ¹³C) Purity->NMR FTIR FTIR Spectroscopy Purity->FTIR MS Mass Spectrometry Purity->MS Thermal Thermal Analysis (TGA/DSC) Purity->Thermal Elemental Elemental Analysis Purity->Elemental Final Final Characterization Report NMR->Final FTIR->Final MS->Final Thermal->Final Elemental->Final

G prep 1. Sample Preparation (Dissolve ATCA in mobile phase) inject 4. Injection (Inject standards and sample) prep->inject std 2. Standard Preparation (Known concentrations for calibration) std->inject hplc 3. HPLC System Setup (Column, Mobile Phase, Detector) hplc->inject sep 5. Chromatographic Separation (C18 Column) inject->sep detect 6. UV Detection sep->detect data 7. Data Acquisition (Chromatogram) detect->data analysis 8. Data Analysis (Peak integration, Purity calculation) data->analysis

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained ATCA ATCA Structure Hypothesis FTIR FTIR ATCA->FTIR NMR NMR ATCA->NMR MS MS ATCA->MS Info_FTIR Functional Groups (-NH₂, -COOH, C=O) FTIR->Info_FTIR Info_NMR Chemical Environment (H & C Connectivity) NMR->Info_NMR Info_MS Molecular Weight & Formula MS->Info_MS Confirmed Structure Confirmed Info_FTIR->Confirmed Info_NMR->Confirmed Info_MS->Confirmed

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

  • Objective: To determine the purity of an ATCA sample by calculating the area percentage of the main peak.

  • Materials:

    • This compound sample

    • HPLC grade acetonitrile and water

    • Phosphoric acid or formic acid

    • Volumetric flasks, pipettes, and autosampler vials

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 10:90 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of ATCA in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Instrument Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 220 nm).

    • Analysis: Inject 10 µL of the sample solution.

    • Data Processing: Record the chromatogram for a sufficient time (e.g., 10 minutes) to allow all components to elute. Integrate all peaks and calculate the area percentage of the main ATCA peak to determine purity.

Protocol 2: Structural Elucidation by NMR Spectroscopy

  • Objective: To confirm the chemical structure of ATCA.

  • Materials:

    • ATCA sample

    • Deuterated solvent (DMSO-d₆)

    • 5 mm NMR tubes

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the ATCA sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Use standard acquisition parameters.

    • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be required compared to the proton spectrum.

    • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign all peaks in both spectra to the corresponding atoms in the ATCA structure.

Protocol 3: Functional Group Identification by FTIR Spectroscopy

  • Objective: To identify the characteristic functional groups of ATCA.

  • Materials:

    • ATCA sample

    • Potassium bromide (KBr), spectroscopy grade

    • Mortar and pestle, pellet press

  • Instrumentation:

    • FTIR Spectrometer (with a DTGS or MCT detector)

  • Procedure:

    • Sample Preparation (KBr Pellet): Mix ~1 mg of the ATCA sample with ~100 mg of dry KBr powder in a mortar. Grind the mixture thoroughly. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Background Scan: Place no sample in the beam path and run a background spectrum.

    • Sample Scan: Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically from 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the major absorption bands and assign them to the functional groups of ATCA (e.g., N-H, O-H, C=O).

Protocol 4: Molecular Weight Verification by Mass Spectrometry

  • Objective: To confirm the molecular weight of ATCA.

  • Materials:

    • ATCA sample

    • HPLC grade methanol (B129727) or acetonitrile/water mixture

    • Formic acid (optional, to promote ionization)

  • Instrumentation:

    • Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of ATCA (approx. 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water, with 0.1% formic acid.

    • Instrument Setup: Calibrate the mass spectrometer. Set up the ESI source in positive ion mode.

    • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).

    • Data Analysis: Locate the peak corresponding to the protonated molecule [M+H]⁺ and confirm that its m/z value matches the calculated value (129.04).

Protocol 5: Thermal Stability Assessment by TGA

  • Objective: To evaluate the thermal decomposition profile of ATCA.

  • Materials:

    • ATCA sample

    • TGA sample pans (e.g., aluminum or platinum)

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA)

  • Procedure:

    • Instrument Setup: Calibrate the TGA for mass and temperature.

    • Sample Preparation: Accurately weigh 3-5 mg of the ATCA sample into a TGA pan.

    • Analysis: Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 500 °C).

    • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition and identify any mass loss steps corresponding to the loss of water or other volatile components.

References

Application Notes and Protocols for 3-Amino-1,2,4-triazole-5-carboxylic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-triazole-5-carboxylic acid (3-ATCA) is a heterocyclic compound belonging to the triazole family, a class of molecules known for their diverse biological activities, including applications as plant growth regulators. Triazole-based compounds are recognized for their ability to modulate plant morphology and enhance stress tolerance, primarily by inhibiting gibberellin biosynthesis. These application notes provide a comprehensive overview of the use of 3-ATCA as a plant growth regulator, including its mechanism of action, protocols for its application, and methods for evaluating its effects on plant development. While specific quantitative data for 3-ATCA is limited in publicly available literature, the provided protocols are based on established methods for assessing plant growth regulators and the known effects of structurally related triazole compounds.

Mechanism of Action

The primary mode of action for many triazole-based plant growth regulators is the inhibition of cytochrome P450 monooxygenases that are essential for gibberellin biosynthesis. Specifically, they block the oxidation of kaurene to kaurenoic acid, a critical step in the gibberellin pathway. This reduction in active gibberellins (B7789140) leads to a decrease in cell elongation, resulting in more compact plants with shorter internodes.

Beyond gibberellin inhibition, some triazoles have been observed to influence other hormonal pathways, such as increasing cytokinin levels, which can promote cell division and delay senescence. Additionally, certain triazole compounds have demonstrated protective effects against various abiotic stresses, including drought and temperature extremes. The related compound, 3-amino-1,2,4-triazole (amitrole), has been shown to inhibit root elongation in Arabidopsis thaliana and is thought to enter plant cells via simple diffusion.

Signaling Pathway

G cluster_0 Cell Membrane 3_ATCA_ext 3-ATCA (extracellular) 3_ATCA_int 3-ATCA (intracellular) 3_ATCA_ext->3_ATCA_int Simple Diffusion P450 Cytochrome P450 Monooxygenase 3_ATCA_int->P450 Inhibition Root_Growth Root Growth 3_ATCA_int->Root_Growth Inhibition (Observed with Amitrole) Kaurenoic_acid ent-Kaurenoic Acid Kaurene ent-Kaurene Kaurene:e->Kaurenoic_acid:w Oxidation GAs Active Gibberellins Kaurenoic_acid->GAs ... Cell_Elongation Cell Elongation (Shoot Growth) GAs->Cell_Elongation Promotes

Caption: Proposed mechanism of action for 3-ATCA as a plant growth regulator.

Data Presentation

The following tables present hypothetical quantitative data based on the expected effects of a triazole-based plant growth regulator. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of 3-ATCA on Wheat (Triticum aestivum) Seedling Growth

Treatment Concentration (µM)Shoot Height (cm)Root Length (cm)Shoot Dry Weight (g)Root Dry Weight (g)Root-to-Shoot Ratio
0 (Control)15.2 ± 0.812.5 ± 0.70.25 ± 0.020.10 ± 0.010.40
113.8 ± 0.612.8 ± 0.50.24 ± 0.020.11 ± 0.010.46
1010.5 ± 0.513.5 ± 0.60.22 ± 0.010.13 ± 0.010.59
508.1 ± 0.411.2 ± 0.80.19 ± 0.020.12 ± 0.010.63
1007.5 ± 0.39.8 ± 0.70.18 ± 0.010.11 ± 0.010.61

Table 2: Effect of 3-ATCA on Chlorophyll (B73375) Content and Stress Tolerance in Tomato (Solanum lycopersicum)

Treatment Concentration (µM)Total Chlorophyll (mg/g FW)Proline Content (µg/g FW)Electrolyte Leakage (%)
0 (Control)2.1 ± 0.215.4 ± 1.225.8 ± 2.1
102.3 ± 0.120.1 ± 1.522.3 ± 1.8
502.5 ± 0.228.6 ± 2.018.5 ± 1.5
1002.4 ± 0.325.3 ± 1.819.2 ± 1.7

Experimental Protocols

Protocol 1: Evaluation of 3-ATCA on Seedling Growth of a Model Plant (e.g., Arabidopsis thaliana)

Objective: To determine the dose-response effect of 3-ATCA on the primary root and hypocotyl growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • This compound (3-ATCA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (100 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Methodology:

  • Preparation of Stock Solution: Prepare a 100 mM stock solution of 3-ATCA in DMSO. Store at -20°C.

  • Preparation of Growth Media:

    • Prepare sterile MS medium containing 1% (w/v) sucrose and 0.8% (w/v) agar.

    • Autoclave and cool to approximately 50-60°C.

    • Add the 3-ATCA stock solution to the molten MS medium to achieve final concentrations of 0 (control, with an equivalent amount of DMSO), 1, 5, 10, 25, 50, and 100 µM.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

    • Rinse the seeds 5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

    • Plate the stratified seeds on the prepared MS plates (approximately 10-15 seeds per plate).

  • Incubation and Growth:

    • Place the plates vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, photograph the plates.

    • Measure the primary root length and hypocotyl length of at least 10 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Experimental Workflow

G Start Start Stock_Prep Prepare 3-ATCA Stock Solution Start->Stock_Prep Media_Prep Prepare MS Media with Varying 3-ATCA Concentrations Stock_Prep->Media_Prep Plating Plate Seeds on Treatment Media Media_Prep->Plating Seed_Sterilization Sterilize and Stratify Arabidopsis Seeds Seed_Sterilization->Plating Incubation Incubate Vertically in Growth Chamber Plating->Incubation Data_Collection Measure Root and Hypocotyl Length Incubation->Data_Collection Analysis Statistical Analysis of Growth Data Data_Collection->Analysis End End Analysis->End

Caption: Workflow for evaluating 3-ATCA effects on seedling growth.

Protocol 2: Foliar Application of 3-ATCA to Crop Plants (e.g., Tomato)

Objective: To assess the impact of foliar-applied 3-ATCA on the growth, chlorophyll content, and stress tolerance of tomato plants.

Materials:

  • Tomato seedlings (e.g., Solanum lycopersicum cv. 'Moneymaker') at the 3-4 true leaf stage

  • This compound (3-ATCA)

  • Tween 20 or other suitable surfactant

  • Distilled water

  • Spray bottles

  • Greenhouse or controlled environment growth facility

  • Spectrophotometer

  • Conductivity meter

Methodology:

  • Preparation of Spray Solutions:

    • Prepare a 10 mM stock solution of 3-ATCA in a small amount of 1M NaOH to dissolve, then neutralize and bring to volume with distilled water.

    • Prepare spray solutions with final concentrations of 0 (control), 10, 50, and 100 µM 3-ATCA.

    • Add a surfactant (e.g., Tween 20 at 0.05% v/v) to all solutions to ensure even leaf coverage.

  • Plant Treatment:

    • Randomly assign plants to different treatment groups (at least 5-10 plants per group).

    • Spray the foliage of the plants until runoff, ensuring complete coverage. The control group is sprayed with the surfactant solution only.

    • Grow the plants under standard greenhouse conditions.

  • Growth Measurements:

    • After 2-4 weeks, measure plant height, stem diameter, and the number of nodes.

    • Harvest the shoots and roots separately.

    • Determine the fresh weight, then dry the plant material in an oven at 70°C for 48-72 hours to determine the dry weight.

  • Chlorophyll Content Measurement:

    • Extract chlorophyll from a known weight of fresh leaf tissue (e.g., 100 mg) using 80% acetone.

    • Centrifuge the extract to pellet debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the total chlorophyll content using established equations.

  • Stress Tolerance Assay (Electrolyte Leakage):

    • Induce an abiotic stress (e.g., drought by withholding water or heat stress by elevating the temperature).

    • Collect leaf discs of a standard size from both control and treated plants.

    • Rinse the discs with deionized water and incubate them in a known volume of deionized water at room temperature for a set period (e.g., 2-4 hours).

    • Measure the initial electrical conductivity of the solution (EC1).

    • Autoclave the samples to induce complete cell lysis and measure the final electrical conductivity (EC2).

    • Calculate electrolyte leakage as (EC1/EC2) x 100.

Conclusion

This compound shows potential as a plant growth regulator, likely acting through the inhibition of gibberellin biosynthesis, a mechanism common to many triazole compounds. The protocols outlined above provide a framework for systematically evaluating its effects on various plant species. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to conduct thorough dose-response studies to identify optimal application rates for desired outcomes, such as improved plant architecture or enhanced stress resilience. Further investigation is warranted to fully elucidate the physiological and molecular responses of plants to 3-ATCA.

Application Notes and Protocols: Synthesis of Antifungal Agents from 3-Amino-1,2,4-triazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel antifungal agents derived from 3-Amino-1,2,4-triazole-5-carboxylic acid. The primary synthetic strategy involves the formation of Schiff bases through the condensation of the amino group of the triazole with various substituted benzaldehydes. This approach has yielded compounds with promising antifungal activity against a range of phytopathogenic fungi.

Introduction

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in many successful antifungal drugs. By utilizing this compound as a starting material, researchers can explore a diverse chemical space to identify new and effective antifungal candidates. The synthesis of Schiff base derivatives from this starting material has been shown to be a fruitful strategy, leading to compounds with significant in vitro antifungal efficacy.[1]

Data Presentation

The antifungal activities of the synthesized Schiff base derivatives of this compound were evaluated against several fungal strains. The results, expressed as EC50 values (in mg/L), are summarized in the table below. Lower EC50 values indicate higher antifungal activity.

Table 1: Antifungal Activity (EC50 in mg/L) of Schiff Base Derivatives [1]

Compound IDSubstituent on Benzaldehyde (B42025)Wheat gibberellicMaize rough dwarfGlomerella cingulate
AS-1 2-OH7.447.27>50
AS-4 4-Cl6.809.57>50
AS-14 5-Br, 2-OH5.336.535.67
Fluconazole (B54011) (Standard) -7.666.726.27

Note: The table presents a selection of compounds for illustrative purposes. For a comprehensive list of all synthesized compounds and their activities, please refer to the original research article.[1]

Experimental Protocols

Synthesis of Schiff Bases from this compound

This protocol describes the general procedure for the synthesis of Schiff base derivatives from this compound and various substituted benzaldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde derivatives (e.g., 2-hydroxybenzaldehyde, 4-chlorobenzaldehyde, 5-bromo-2-hydroxybenzaldehyde)

  • Glacial acetic acid

  • Ethanol (B145695)

  • Distilled water

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of hot ethanol.

  • To this solution, add the substituted benzaldehyde (1 equivalent) dissolved in ethanol.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure Schiff base derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (e.g., melting point, FT-IR, NMR).[1]

In Vitro Antifungal Activity Assay (Hyphal Measurement)

This protocol outlines the method used to evaluate the in vitro antifungal activity of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized Schiff base compounds

  • Fluconazole (as a standard)

  • Fungal strains (e.g., Wheat gibberellic, Maize rough dwarf, Glomerella cingulate)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare stock solutions of the synthesized compounds and fluconazole in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the PDA medium to approximately 50-60°C and add the appropriate volume of the stock solutions to achieve the desired final concentrations.

  • Pour the medium containing the test compounds into sterile petri dishes and allow it to solidify.

  • Inoculate the center of each petri dish with a mycelial plug of the respective fungal strain.

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the fungal growth in the control plate (containing only DMSO) reaches a certain diameter.

  • Measure the diameter of the fungal colony in each plate.

  • Calculate the percentage of inhibition of mycelial growth for each compound concentration compared to the control.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of fungal growth) for each compound.[1]

Visualizations

Synthetic Pathway for Schiff Base Derivatives

The following diagram illustrates the general synthetic route for the preparation of antifungal Schiff bases from this compound.

Synthesis_of_Antifungal_Schiff_Bases start 3-Amino-1,2,4-triazole- 5-carboxylic acid mid start->mid aldehyde Substituted Benzaldehyde aldehyde->mid product Antifungal Schiff Base mid->product Condensation (Glacial Acetic Acid, Reflux)

Caption: Synthetic route to antifungal Schiff bases.

Experimental Workflow for Antifungal Screening

The diagram below outlines the key steps involved in the in vitro screening of the synthesized compounds for their antifungal activity.

Antifungal_Screening_Workflow prep_compounds Prepare Stock Solutions of Compounds add_compounds Incorporate Compounds into PDA Medium prep_compounds->add_compounds prep_media Prepare & Sterilize PDA Medium prep_media->add_compounds inoculation Inoculate with Fungal Strains add_compounds->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Mycelial Growth Diameter incubation->measurement analysis Calculate % Inhibition & EC50 Values measurement->analysis

Caption: Workflow for in vitro antifungal activity testing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid (3-ATAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid (3-ATAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their 3-ATAC synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 3-ATAC, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time and/or temperature, but be mindful of potential side reactions at higher temperatures.
Poor quality of starting materials: Impurities in aminoguanidine (B1677879) or the dicarboxylic acid derivative can inhibit the reaction.Ensure the purity of starting materials. Recrystallize or purify them if necessary.
Incorrect stoichiometry: An improper molar ratio of reactants can lead to low conversion of the limiting reagent.Carefully measure and use the correct stoichiometric ratios of reactants as specified in the protocol.
pH of the reaction mixture: The cyclization step is often pH-sensitive.Control and adjust the pH of the reaction mixture. The optimal pH can vary depending on the specific synthetic route.
Presence of Impurities in the Final Product Formation of side products: The primary side product in the synthesis of 3-amino-1,2,4-triazoles from amidrazones is often the corresponding 1,3,4-oxadiazole.Optimize reaction conditions to favor the formation of the desired triazole. This can include adjusting the temperature, reaction time, and choice of solvent.
Decarboxylation of the product: At elevated temperatures, the carboxylic acid group of 3-ATAC can be lost, resulting in the formation of 3-amino-1,2,4-triazole.[1]Avoid excessive heating during the reaction and work-up. If high temperatures are necessary for the reaction, carefully control the duration of heating.
Unreacted starting materials: Incomplete reaction can leave unreacted aminoguanidine or the dicarboxylic acid derivative in the product mixture.Optimize reaction conditions to drive the reaction to completion. Utilize appropriate purification techniques to remove unreacted starting materials.
Difficulty in Product Isolation and Purification Product solubility: 3-ATAC may have limited solubility in common organic solvents, making extraction and purification challenging.Use a suitable solvent system for extraction and recrystallization. It may be necessary to use a mixture of solvents or to adjust the pH to improve solubility.
Formation of emulsions during extraction: The presence of both amino and carboxylic acid groups can lead to the formation of stable emulsions during aqueous work-up.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Co-elution of impurities during chromatography: Impurities may have similar polarities to the desired product, making separation by column chromatography difficult.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase or an alternative purification method like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of aminoguanidine with a carboxylic acid or its derivative, followed by cyclization.[2] For 3-ATAC, this would typically involve the reaction of aminoguanidine with a dicarboxylic acid like oxalic acid or a derivative like diethyl oxalate.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine) may be necessary for visualization if the compounds are not UV-active.

Q3: What is the key intermediate in the synthesis of 3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids?

A3: The key intermediate formed is a guanyl hydrazide (an amidrazone derivative). The formation of this intermediate is often the crucial, acid-catalyzed, and reversible step in the synthesis.[2] The subsequent intramolecular cyclization of this intermediate leads to the formation of the triazole ring.

Q4: My NMR spectrum shows an unexpected singlet. What could it be?

A4: An unexpected singlet in the NMR spectrum could indicate the presence of 3-amino-1,2,4-triazole, which can be formed by the decarboxylation of 3-ATAC, especially if the reaction or work-up involved high temperatures.[1]

Q5: Are there any alternative, "greener" synthesis methods available?

A5: Microwave-assisted synthesis has emerged as a more environmentally friendly and efficient method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[2] This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 5-Substituted 3-Amino-1,2,4-triazoles (General Trends)
ParameterVariationEffect on YieldReference
Temperature Increasing temperature from 150°C to 180°CGenerally increases yield, but may promote side reactions above the optimum.[2]
Reaction Time Increasing reaction time from 1h to 3hCan lead to higher conversion and yield, but prolonged times may cause decomposition.[2]
Molar Ratio (Carboxylic Acid:Aminoguanidine) Increasing the excess of carboxylic acidMay improve the conversion of aminoguanidine, but can complicate purification.[2]

Note: The data above represents general trends observed in the synthesis of various 5-substituted 3-amino-1,2,4-triazoles and may need to be optimized for the specific synthesis of 3-ATAC.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

This protocol is a general guideline for the synthesis of 5-substituted 3-amino-1,2,4-triazoles and should be adapted for the synthesis of 3-ATAC.

Materials:

  • Aminoguanidine bicarbonate

  • Dicarboxylic acid (e.g., oxalic acid) or its ester derivative

  • Hydrochloric acid (37%)

  • Suitable solvent (if necessary)

Procedure:

  • In a reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and the dicarboxylic acid or its derivative (1.2 - 1.5 eq).

  • Add a catalytic amount of hydrochloric acid.

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 180°C) for a specified time (e.g., 1-3 hours).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Experimental Workflow for 3-ATAC Synthesis

experimental_workflow reagents Starting Materials: Aminoguanidine Salt + Dicarboxylic Acid Derivative reaction Reaction: - Solvent - Catalyst (e.g., Acid) - Temperature - Time reagents->reaction Mixing workup Work-up: - Filtration / Extraction - Washing reaction->workup Quenching purification Purification: - Recrystallization - Column Chromatography workup->purification Crude Product product Final Product: 3-Amino-1,2,4-triazole- 5-carboxylic acid purification->product Pure Product

Caption: A generalized workflow for the synthesis and purification of 3-ATAC.

Signaling Pathway of 3-ATAC Synthesis

reaction_pathway cluster_reactants Reactants aminoguanidine Aminoguanidine intermediate Amidrazone Intermediate aminoguanidine->intermediate + dicarboxylic_acid Dicarboxylic Acid Derivative dicarboxylic_acid->intermediate product 3-Amino-1,2,4-triazole- 5-carboxylic acid intermediate->product Intramolecular Cyclization side_product 1,3,4-Oxadiazole (Side Product) intermediate->side_product Alternative Cyclization

Caption: Reaction pathway showing the formation of the desired 3-ATAC and a potential side product.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions decomposition Product Decomposition? low_yield->decomposition purification_loss Loss during Purification? low_yield->purification_loss check_time_temp Increase Time/Temp incomplete_reaction->check_time_temp optimize_conditions Optimize Conditions (Solvent, Catalyst) side_reactions->optimize_conditions control_temp Control Temperature decomposition->control_temp improve_workup Improve Work-up/ Purification Technique purification_loss->improve_workup

Caption: A decision tree for troubleshooting low yield in 3-ATAC synthesis.

References

Common side reactions in the synthesis of 3-Amino-1,2,4-triazoles and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Amino-1,2,4-triazoles. This guide focuses on identifying and preventing common side reactions to optimize reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-Amino-1,2,4-triazoles, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3-Amino-1,2,4-triazole 1. Incomplete reaction: Insufficient heating time or temperature during the cyclization step.[1] 2. Suboptimal pH: Incorrect pH during the formation of the aminoguanidine (B1677879) formate (B1220265) intermediate can hinder the reaction.[2][3][4] 3. Impure starting materials: Presence of impurities in aminoguanidine bicarbonate or formic acid.[1] 4. Loss of product during workup: The product may be lost during filtration or recrystallization steps.[1]1. Ensure the reaction mixture is held at the recommended temperature (e.g., 120°C) for the specified duration (e.g., 5 hours) to ensure complete cyclization.[1] 2. When synthesizing from hydrazine (B178648) hydrate (B1144303) and cyanamide (B42294), maintain a pH of 6-7 during the initial reaction and 7-8 during the formation of aminoguanidine formate.[2][3][4] 3. Use high-purity starting materials. Practical grade aminoguanidine bicarbonate is often sufficient, but higher purity may be required for sensitive applications.[1] 4. Carefully follow recrystallization procedures. 3-Amino-1,2,4-triazole can be recrystallized from ethanol (B145695) or an ethanol-ether mixture.[1]
Formation of a Gelatinous Precipitate or Flocculate 1. Side reactions involving impurities: The presence of unreacted cyanamide or dicyandiamide (B1669379) can lead to the formation of insoluble byproducts.[2][3][4] 2. Incorrect reaction conditions: Rapid heating or localized overheating can promote the formation of polymeric materials.[1]1. When preparing aminoguanidine formate from hydrazine hydrate and cyanamide, ensure the dicyandiamide content is below 0.25% before proceeding to the cyclization step.[2][3] 2. Heat the reaction mixture cautiously and with gentle rotation to avoid local overheating.[1]
Product is Discolored (Yellowish) 1. Formation of colored impurities: Side reactions or decomposition at high temperatures can lead to colored byproducts. 2. Presence of residual starting materials or intermediates. 1. Purify the crude product by recrystallization from ethanol.[1] Yellow crystals may precipitate from the ethanolic solution, which upon melting and drying, yield the pure, colorless product.[1] 2. Ensure complete reaction and proper purification to remove any colored starting materials or intermediates.
Inconsistent Melting Point of the Final Product 1. Presence of impurities: The melting point of a compound is highly sensitive to impurities. A broad melting range indicates the presence of contaminants.[1] 2. Incomplete drying: Residual solvent can lower and broaden the melting point range.1. Recrystallize the product until a sharp and consistent melting point is achieved (literature m.p. 152-153°C).[1] 2. Dry the purified product thoroughly in an oven at 100°C to remove any residual solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Amino-1,2,4-triazole?

The most prevalent and well-documented method is the reaction of an aminoguanidine salt, typically the bicarbonate, with formic acid.[1][2][3] The process involves the initial formation of aminoguanidine formate, which then undergoes cyclization upon heating to yield 3-Amino-1,2,4-triazole.[1] Another common industrial method involves the reaction of hydrazine hydrate, cyanamide, and formic acid.[2][3][4]

Q2: What is the primary side reaction to be aware of in the synthesis of 3-Amino-1,2,4-triazole from aminoguanidine and formic acid?

While the reaction of aminoguanidine and formic acid is generally high-yielding, the primary concern is ensuring the reaction goes to completion to avoid contamination of the final product with unreacted starting materials or the intermediate, aminoguanidine formate. In broader contexts of 1,2,4-triazole (B32235) synthesis, especially with substituted hydrazines and different carboxylic acid derivatives, the formation of 1,3,4-oxadiazoles can be a competing side reaction, though this is less commonly reported for the specific synthesis of the parent 3-Amino-1,2,4-triazole.

Q3: How can the formation of dicyandiamide-related impurities be avoided?

When synthesizing 3-Amino-1,2,4-triazole from hydrazine hydrate and cyanamide, it is crucial to control the reaction conditions to minimize the formation of dicyandiamide. One patented process suggests filtering and washing the intermediate aminoguanidine formate to reduce the dicyandiamide content to below 0.25% before the final cyclization step.[2][3]

Q4: Can microwave irradiation be used to improve the synthesis?

Yes, microwave-assisted synthesis has been shown to be an effective method for preparing substituted 3-amino-1,2,4-triazoles, often leading to reduced reaction times and improved yields.[5][6] This technique can be particularly beneficial for the synthesis of derivatives from various carboxylic acids and aminoguanidine.

Q5: What is the role of temperature in controlling side reactions?

Temperature is a critical parameter. While sufficient heat is required for the cyclization to form the triazole ring, excessively high temperatures can lead to decomposition of the starting materials, intermediates, or the final product, resulting in lower yields and the formation of colored impurities.[1] A controlled heating profile is essential for a successful synthesis. For the reaction of aminoguanidine bicarbonate with formic acid, a temperature of 120°C is recommended.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid

ParameterValueReference
Starting Materials Aminoguanidine bicarbonate, 98-100% Formic acid[1]
Molar Ratio (Aminoguanidine : Formic Acid) 1 : 1.05[1]
Reaction Temperature 120°C[1]
Reaction Time 5 hours[1]
Crude Product Yield 95-97%[1]
Recrystallization Solvent Ethanol[1]
Recrystallized Yield 70-73%[1]
Melting Point (Recrystallized) 152-153°C[1]

Experimental Protocols

Key Experiment: Synthesis of 3-Amino-1,2,4-triazole from Aminoguanidine Bicarbonate and Formic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.32 (1963); Vol. 37, p.6 (1957).

Materials:

  • Aminoguanidine bicarbonate (136 g, 1 mole)

  • 98-100% Formic acid (48 g, 1.05 moles)

  • 95% Ethanol (500 ml)

Procedure:

  • In a 500-ml two-necked round-bottomed flask equipped with a thermometer, add 136 g of finely powdered aminoguanidine bicarbonate.

  • Carefully add 48 g of 98-100% formic acid to the flask.

  • Heat the foaming mixture cautiously with gentle rotation to prevent local overheating. Continue heating until the evolution of gas ceases and the entire solid has dissolved, forming a solution of aminoguanidine formate.

  • Maintain the temperature of the solution at 120°C for 5 hours.

  • After cooling the solution, add 500 ml of 95% ethanol.

  • Heat the mixture to dissolve the product and filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanol from the filtrate on a steam bath to obtain the crude product.

  • Dry the crude product in an oven at 100°C. The expected yield of colorless, crystalline 3-amino-1,2,4-triazole is 80-81.6 g (95-97%).

  • For further purification, the product can be recrystallized from ethanol.

Mandatory Visualization

Synthesis_Pathway aminoguanidine Aminoguanidine Bicarbonate aminoguanidine_formate Aminoguanidine Formate (Intermediate) aminoguanidine->aminoguanidine_formate Reaction formic_acid Formic Acid formic_acid->aminoguanidine_formate product 3-Amino-1,2,4-triazole (Desired Product) aminoguanidine_formate->product Cyclization (Heat, 120°C) side_product Incomplete Reaction/ Impurity Carryover aminoguanidine_formate->side_product Insufficient Heat/ Time

Caption: Main reaction pathway for the synthesis of 3-Amino-1,2,4-triazole.

Troubleshooting_Logic start Experiment Start low_yield Low Yield? start->low_yield check_temp Check Reaction Temperature & Time low_yield->check_temp Yes discolored Product Discolored? low_yield->discolored No check_purity Check Starting Material Purity check_temp->check_purity check_workup Review Workup Procedure check_purity->check_workup check_workup->discolored recrystallize Recrystallize Product discolored->recrystallize Yes success Successful Synthesis discolored->success No recrystallize->success

Caption: Troubleshooting workflow for 3-Amino-1,2,4-triazole synthesis.

References

Purification challenges and solutions for 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of ATCA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound (ATCA)?

Common impurities in crude ATCA typically arise from unreacted starting materials or side reactions during synthesis. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include aminoguanidine (B1677879) salts and dicarboxylic acids (e.g., oxalic acid) or their corresponding esters.

  • Decarboxylation Byproduct: ATCA can undergo decarboxylation, particularly at elevated temperatures, to yield 3-amino-1,2,4-triazole.

  • Oligomeric Byproducts: Under certain conditions, side reactions can lead to the formation of higher molecular weight impurities.

Q2: My purified ATCA shows a broad melting point range. What could be the issue?

A broad melting point range is a common indicator of impurities. The presence of residual solvents or any of the impurities mentioned in Q1 can lead to a depression and broadening of the melting point. Further purification, such as recrystallization, is recommended. The reported melting point for pure ATCA is around 182 °C[1][2].

Q3: What are the recommended analytical techniques to assess the purity of ATCA?

Several analytical methods can be employed to determine the purity of your ATCA sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield after recrystallization The chosen solvent system is not optimal, leading to significant product loss in the mother liquor.- Screen for alternative recrystallization solvents. A good solvent will dissolve the crude product at high temperatures but have low solubility at room temperature or below.- Try a mixed solvent system. Dissolve the ATCA in a "good" solvent at its boiling point and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
Product "oils out" during recrystallization The boiling point of the recrystallization solvent is higher than the melting point of ATCA, or the solution is too concentrated.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent to avoid oversaturation.- Ensure a slow cooling rate to promote crystal formation over oiling out.
Colored impurities persist after purification The impurities are highly colored and are not effectively removed by a single purification step.- Treat the hot solution with activated carbon before filtration to adsorb colored impurities.- Consider a multi-step purification approach, such as a combination of recrystallization and column chromatography.
Difficulty removing a specific impurity The impurity has very similar solubility properties to ATCA.- If the impurity is the decarboxylated product (3-amino-1,2,4-triazole), its basicity is different from the amphoteric ATCA. Adjusting the pH of the solution during an aqueous workup may help to separate them.- Consider derivatization of the carboxylic acid group, purification of the derivative, and subsequent hydrolysis back to ATCA.

Quantitative Data

Property Value Source
Molecular Formula C₃H₄N₄O₂[3]
Molecular Weight 128.09 g/mol (anhydrous basis)[1][3]
Melting Point 182 °C[1][2]
Solubility Soluble in aqueous base and DMSO (can be heated)[4]

Experimental Protocols

Protocol 1: Recrystallization of Crude ATCA

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude ATCA in various solvents (e.g., water, ethanol, methanol, acetonitrile, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude ATCA and the chosen recrystallization solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Visualizations

ATCA_Purification_Workflow crude_product Crude ATCA dissolution Dissolution in Hot Solvent crude_product->dissolution decolorization Activated Carbon Treatment (Optional) dissolution->decolorization If colored hot_filtration Hot Filtration dissolution->hot_filtration If not colored decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration & Washing crystallization->vacuum_filtration drying Drying vacuum_filtration->drying qc_check1 Purity Check (TLC, HPLC) drying->qc_check1 pure_product Purified ATCA qc_check2 Final QC (MP, NMR, HPLC) pure_product->qc_check2 qc_check1->dissolution Repurify qc_check1->pure_product Purity OK

Caption: Experimental workflow for the purification of ATCA.

References

Optimizing reaction conditions for the derivatization of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-Amino-1,2,4-triazole-5-carboxylic acid. Below you will find detailed experimental protocols, quantitative data for reaction optimization, and guidance on overcoming common experimental challenges.

Troubleshooting Guides & FAQs

This section is presented in a question-and-answer format to directly address specific issues that may be encountered during the derivatization of this compound.

Esterification Reactions

Question 1: I am having trouble with the esterification of this compound. My yields are consistently low. What are the common causes and how can I improve them?

Answer: Low yields in the esterification of this compound are a common issue and can stem from several factors:

  • Poor Solubility of Starting Material: The zwitterionic nature of this compound can limit its solubility in common organic solvents. For Fischer esterification, using a large excess of the alcohol as the solvent can help overcome this.

  • Incomplete Reaction: Ensure that the reaction is heated adequately (reflux is often necessary for Fischer esterification) and for a sufficient duration. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Deactivation: For acid-catalyzed esterifications, the presence of water can deactivate the catalyst. It is crucial to use anhydrous reagents and solvents.

  • Product Loss During Workup: The resulting ester may have some water solubility, leading to its loss during aqueous extraction phases. To mitigate this, minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an appropriate organic solvent.

Question 2: I am seeing multiple spots on my TLC plate after my esterification reaction. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate suggests the formation of side products. For the derivatization of this compound, common side products include:

  • N-Acylation of the Amino Group: The exocyclic amino group is nucleophilic and can react with activated carboxylic acids or acyl halides, leading to the formation of an amide.

  • Acylation of Triazole Ring Nitrogens: The nitrogen atoms within the triazole ring are also nucleophilic and can undergo acylation.

  • Di- or Tri-acylation: It is possible for both the amino group and one or more of the ring nitrogens to be acylated, leading to multiple derivatized products. To minimize these side reactions, consider using a protecting group for the amino function if selective esterification is desired.

  • Polymerization/Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition or polymerization of the starting material or the product.

Acylation and Alkylation Reactions

Question 3: I want to perform an N-acylation on the amino group of this compound. What conditions should I consider?

Answer: N-acylation of the amino group can be achieved using various acylating agents. A common method involves the use of acetic anhydride. Studies on the acetylation of the methyl ester of 5-amino-1H-[1][2][3]triazole-3-carboxylate have shown that the amino group can be acylated, although it may be less susceptible to acetylation than 3-amino-1,2,4-triazole itself.[4] For the free carboxylic acid, protection of the carboxyl group may be necessary to avoid unwanted side reactions.

Question 4: What are the key challenges in the N-alkylation of this compound?

Answer: N-alkylation of this compound can be challenging due to the presence of multiple nucleophilic sites (the exocyclic amino group and the three ring nitrogens). This can lead to a mixture of N-alkylated isomers. The regioselectivity of the alkylation can be influenced by the choice of alkylating agent, base, and solvent.

Purification

Question 5: I am struggling to purify my derivatized product. It seems to be very polar. What purification techniques are recommended?

Answer: The derivatization products of this compound are often polar, which can make purification challenging. Here are some recommended techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Column Chromatography: For more complex mixtures, column chromatography is a standard technique. Given the polar nature of the compounds, a polar stationary phase (like silica (B1680970) gel) with a relatively polar eluent system (e.g., mixtures of ethyl acetate/methanol (B129727) or chloroform/methanol) is often required.

  • Acid-Base Extraction: If the derivative has basic or acidic properties, an acid-base extraction can be a useful preliminary purification step to separate it from neutral impurities.

  • Reversed-Phase HPLC: For highly polar compounds that are difficult to retain on standard C18 columns, consider using columns specifically designed for polar analytes or employing Hydrophilic Interaction Liquid Chromatography (HILIC).

Data Presentation

Table 1: Optimization of Esterification of 5-Amino-1,2,4-triazole-3-carboxylic Acid

EntryAlcoholCatalystTemp. (°C)Time (h)Yield (%)Reference
1MethanolH₂SO₄ (cat.)Reflux669[3]
2Ethanol (B145695)H₂SO₄ (cat.)Reflux870[3]
3MethanolSOCl₂RT to Reflux4>90[5]
4EthanolDry HCl gasReflux12~65[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Amino-1,2,4-triazole-5-carboxylate via Fischer Esterification

  • Suspend this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[3]

Protocol 2: Synthesis of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate using Thionyl Chloride

  • Suspend 5-amino-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Remove the excess ethanol and volatile byproducts under reduced pressure.

  • The resulting crude product can be purified by recrystallization.[5]

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis start 3-Amino-1,2,4-triazole- 5-carboxylic acid ester Esterification start->ester Select Reaction acyl Acylation start->acyl Select Reaction alkyl Alkylation start->alkyl Select Reaction purify Purification (Recrystallization, Chromatography) ester->purify acyl->purify alkyl->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

Caption: General workflow for the derivatization of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes solubility Poor Solubility start->solubility Yes workup_loss Loss During Workup start->workup_loss Yes side_reactions Side Reactions start->side_reactions Yes optimize_cond Increase Time/Temp Monitor by TLC incomplete_rxn->optimize_cond change_solvent Use Excess Alcohol as Solvent Add Co-solvent solubility->change_solvent improve_workup Minimize Aqueous Wash Back-extract Aqueous Layer workup_loss->improve_workup protect_group Use Protecting Group Optimize Conditions side_reactions->protect_group

Caption: Troubleshooting flowchart for low product yield in derivatization reactions.

References

Stability and proper storage conditions for 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid ATCA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is stable under normal temperatures and pressures.[1]

Q2: Is there a recommended temperature for long-term storage?

A2: While stable at ambient temperature, storing the compound in a cool place is recommended for long-term preservation of its integrity.[1] For the related compound 3-amino-1,2,4-triazole, storage at -20°C is recommended for aqueous solutions.[2]

Q3: How should I handle the compound upon receipt?

A3: Upon receipt, it is advisable to store the compound in a desiccator to protect it from moisture, especially if it is the hydrate (B1144303) form. Ensure the container is tightly closed when not in use.[1]

Q4: Is this compound sensitive to light?

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.

Q6: What are the expected decomposition products of ATCA?

A6: Under conditions of thermal decomposition, hazardous breakdown products can include nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[1]

Troubleshooting Guide

Issue: Unexpected or Inconsistent Experimental Results

If you are experiencing unexpected outcomes, such as low yield, unexpected byproducts, or complete reaction failure, consider the stability and purity of your this compound.

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TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Tightly Sealed) start->check_storage check_age Check Age of Compound check_storage->check_age run_qc Perform Quality Control (QC) Check (e.g., Melting Point, NMR, HPLC) check_age->run_qc compare_results Compare QC Data with Certificate of Analysis (CoA) run_qc->compare_results pass Data Matches CoA compare_results->pass fail Data Does Not Match CoA compare_results->fail investigate_other Investigate Other Experimental Parameters (Reagents, Solvents, etc.) pass->investigate_other degradation_suspected Compound Degradation Suspected fail->degradation_suspected end End: Problem Resolved investigate_other->end order_new Order Fresh Compound degradation_suspected->order_new order_new->end

Caption: Troubleshooting workflow for unexpected experimental results.

Stability Data Summary

While specific quantitative shelf-life data for this compound is limited in publicly available literature, the following table summarizes its known stability characteristics.

ParameterConditionObservationSource
Form SolidStable under normal temperature and pressure.[1]
Incompatibility Strong Oxidizing AgentsAvoid contact.[1]
Storage SolidCool, dry, well-ventilated area in a tightly closed container.[1]
Decomposition Thermal StressHazardous products include nitrogen oxides and carbon monoxide.[1]

Experimental Protocols

Protocol 1: Basic Quality Control Check of this compound

This protocol outlines a basic procedure to verify the identity and purity of the compound if degradation is suspected.

  • Melting Point Determination:

    • Place a small amount of the solid compound into a melting point capillary tube.

    • Use a calibrated melting point apparatus to determine the melting point range.

    • Compare the observed melting point to the literature value (approximately 182 °C). A significant depression or broadening of the melting point range may indicate the presence of impurities or degradation.

  • Solution ¹H NMR Spectroscopy:

    • Dissolve a small, accurately weighed sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Compare the chemical shifts and integration of the observed peaks with a reference spectrum or the expected structure. The appearance of new, unexplained peaks could signify degradation products.

Protocol 2: Forced Degradation Study (Illustrative Example)

Forced degradation studies can help understand the stability of the molecule under various stress conditions. This is a generalized protocol and should be adapted based on available analytical capabilities.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer solution) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Monitor for a decrease in the peak area of the parent compound.

    • Observe the formation of new peaks, which would represent degradation products.

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DegradationPathway atca This compound stress Stress Conditions (e.g., Strong Oxidizers, High Temperature) atca->stress degradation_products Degradation Products stress->degradation_products nxoy Nitrogen Oxides (NOx) degradation_products->nxoy include co Carbon Monoxide (CO) degradation_products->co include co2 Carbon Dioxide (CO2) degradation_products->co2 include other Other Toxic Fumes degradation_products->other include

Caption: Potential degradation pathway of ATCA under stress conditions.

References

Troubleshooting low yields in Fischer esterification of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Troubleshooting Guides

This guide addresses common issues encountered during the Fischer esterification of this compound, offering potential causes and solutions.

Low or No Product Yield
Potential CauseRecommended Solution
Incomplete Reaction Ensure the reaction is heated to an appropriate temperature for a sufficient duration. For Fischer esterification, reflux is often required. Monitor the reaction progress by TLC.[1]
Poor Solubility of Starting Material This compound can exist as a zwitterion, limiting its solubility in some organic solvents. Using a large excess of the alcohol as the solvent can improve solubility.[1]
Equilibrium Limitation Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (it can serve as the solvent) and remove water as it forms, if possible.[1]
Catalyst Deactivation The presence of water can deactivate the acid catalyst. Ensure all reagents and glassware are anhydrous.[1]
Product Loss During Workup The resulting ester may have some water solubility, leading to loss during aqueous extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent.[1]
Presence of Multiple Side Products
Potential CauseRecommended Solution
Acylation of the Amino Group The amino group can react to form amide byproducts. This is generally less of a concern under acidic Fischer esterification conditions but can occur.
Acylation of Triazole Ring Nitrogens The nitrogen atoms of the triazole ring are nucleophilic and can be acylated, leading to N-acylated side products.[1]
Polymerization or Decomposition Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition or polymerization of the starting material or product.[1]
Difficulty in Product Purification
Potential CauseRecommended Solution
Co-elution of Product and Impurities If using column chromatography, optimize the solvent system to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved.[1]
Difficulty in Inducing Crystallization If the product is an oil or a solid that is difficult to crystallize, try various solvent systems for recrystallization. Purification by distillation under reduced pressure may be an option if the product is volatile.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The two most frequently employed methods are Fischer esterification and the use of thionyl chloride (SOCl₂) followed by the addition of an alcohol.[1] Fischer esterification involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The thionyl chloride method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol.

Q2: I am getting a very low yield with the Fischer esterification. What can I do to improve it?

A2: Low yields in Fischer esterification can be due to several factors. Here are some troubleshooting steps:

  • Increase the excess of alcohol: The reaction is an equilibrium. Using a large excess of the alcohol will shift the equilibrium towards the product side.[1]

  • Ensure anhydrous conditions: Water is a byproduct of the reaction and its presence can reverse the reaction and deactivate the acid catalyst.[1]

  • Increase the catalyst concentration: A higher concentration of the acid catalyst can increase the reaction rate.[1]

  • Increase the reaction time and/or temperature: Ensure the reaction is refluxing properly and allow it to proceed for a sufficient amount of time. Monitor the reaction by TLC to determine the optimal reaction time.[1]

Q3: Are there alternative methods to Fischer esterification that might give better yields?

A3: Yes, an alternative method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by the addition of the desired alcohol. This method is often higher yielding as the acyl chloride is much more reactive than the carboxylic acid. Yields for similar compounds using this method have been reported in the 55-70% range.

Q4: My starting material, this compound, is not dissolving well in the alcohol. What should I do?

A4: The poor solubility of this compound is a known issue, potentially due to its zwitterionic character.[1] Using a large excess of the alcohol as the reaction solvent and ensuring the mixture is heated to reflux should help to increase its solubility and facilitate the reaction.[1]

Q5: What is the best way to purify the final ester product?

A5: The purification method will depend on the physical properties of your ester. If the product is a solid, recrystallization from a suitable solvent system is often a highly effective purification method.[1] If the product is a liquid or a low-melting solid, column chromatography or distillation under reduced pressure may be more appropriate.[1]

Experimental Protocols

Protocol 1: Fischer Esterification for Ethyl 3-Amino-1,2,4-triazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (B145695) (large excess, to be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq) or dry HCl gas

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture. Alternatively, bubble dry HCl gas through the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Esterification using Thionyl Chloride for Methyl 3-Amino-1,2,4-triazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (B129727) (10-20 volumes)

  • Thionyl Chloride (SOCl₂, 2.0-3.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 volumes) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Remove the excess methanol under reduced pressure.

  • Carefully add saturated sodium bicarbonate solution to the residue until effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

FischerEsterificationWorkflow Reactants 3-Amino-1,2,4-triazole- 5-carboxylic acid + Alcohol (Excess) ReactionMix Reaction Mixture (Reflux) Reactants->ReactionMix Add AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionMix Add Workup Aqueous Workup (Neutralization, Extraction) ReactionMix->Workup Cool & Quench Purification Purification (Recrystallization or Chromatography) Workup->Purification SideProducts Side Products Workup->SideProducts Product Ester Product Purification->Product

Caption: Fischer Esterification Experimental Workflow.

TroubleshootingYield Start Low Yield? CheckReaction Check Reaction Conditions Start->CheckReaction Yes CheckWorkup Review Workup & Purification Start->CheckWorkup Yes CheckPurity Analyze for Side Products Start->CheckPurity Yes OptimizeConditions Increase Time/Temp Increase Catalyst Use Excess Alcohol CheckReaction->OptimizeConditions OptimizeWorkup Minimize Aqueous Wash Back-extract Aqueous Layer CheckWorkup->OptimizeWorkup OptimizePurification Optimize Chromatography Try Different Recrystallization Solvents CheckPurity->OptimizePurification ConsiderAlternatives Consider Alternative Method (e.g., SOCl₂) OptimizeConditions->ConsiderAlternatives OptimizeWorkup->ConsiderAlternatives OptimizePurification->ConsiderAlternatives

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Overcoming Solubility Challenges of 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-1,2,4-triazole-5-carboxylic acid (ATCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of ATCA in organic solvents.

Introduction to ATCA's Solubility Profile

This compound is a white to off-white crystalline powder.[1] Its molecular structure contains both a basic amino group and an acidic carboxylic acid group, making it a zwitterionic compound. This zwitterionic nature leads to strong intermolecular interactions, resulting in high crystal lattice energy and consequently, poor solubility in many common organic solvents. While it is reported to be sparingly soluble in water, its solubility is significantly influenced by pH.[1] One source indicates solubility in aqueous base and heated Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when trying to dissolve ATCA in organic solvents and provides step-by-step solutions.

Issue 1: ATCA will not dissolve in my non-polar or moderately polar organic solvent.

Cause: Due to its polar and zwitterionic nature, ATCA has very low solubility in non-polar solvents like hexane (B92381) and toluene, and limited solubility in moderately polar solvents like ethyl acetate (B1210297) and dichloromethane.

Solutions:

  • Solvent Selection: Choose highly polar aprotic or protic solvents. Based on data for the closely related compound 3-amino-1,2,4-triazole, the following trend in solubility is observed: N-methyl-2-pyrrolidone (NMP) > methanol (B129727) > ethanol (B145695) > n-propanol > isopropanol (B130326) > acetone (B3395972) > 1,4-dioxane (B91453) > 2-butanone (B6335102) > ethyl acetate > acetonitrile.[2] While this data is for a structural analog, it provides a strong starting point for solvent screening with ATCA.

  • Heating: Gently heating the mixture can increase the solubility of ATCA. It has been noted to be soluble in DMSO with heating.

  • Co-solvents: Use a mixture of solvents. A small amount of a highly polar solvent like DMSO or methanol can be added to a less polar solvent to improve the overall solvating power for ATCA.

Issue 2: Even in polar solvents, the concentration I can achieve is too low for my reaction.

Cause: The inherent crystal lattice energy of ATCA may still limit its solubility even in polar solvents.

Solutions:

  • pH Adjustment (for aqueous or protic solvent systems):

    • Basic Conditions: Deprotonating the carboxylic acid group by adding a base will form a more soluble salt.

    • Acidic Conditions: Protonating the amino group by adding an acid will also form a more soluble salt. The solubility of zwitterionic compounds is typically lowest at their isoelectric point and increases at both lower and higher pH values.[3][4]

  • Salt Formation (In-situ or as a separate step): Form a salt of ATCA to dramatically increase its solubility. This is a widely used and effective method for both acidic and basic drugs.

  • Derivatization: Chemically modify the ATCA molecule to a more soluble form, such as an ester.

  • Co-crystallization: Form a co-crystal with a suitable co-former to alter the crystal packing and improve solubility.

Frequently Asked Questions (FAQs)

This section provides answers to specific questions you may have during your experiments.

Q1: What is the best organic solvent to dissolve ATCA?

Based on qualitative data, DMSO, especially with heating, is a good solvent.[5] For a wider range of options, highly polar solvents like NMP, methanol, and ethanol are predicted to be effective based on the solubility of a similar compound.[2] A systematic approach to solvent screening is recommended, starting with these highly polar options.

Q2: How can I use pH to increase the solubility of ATCA?

Since ATCA is a zwitterionic compound, its solubility is pH-dependent.[5]

  • To increase solubility in an aqueous or protic medium:

    • Add a base: Adding a base like sodium hydroxide (B78521) will deprotonate the carboxylic acid, forming the highly soluble sodium carboxylate salt.

    • Add an acid: Adding an acid like hydrochloric acid will protonate the amino group, forming the soluble ammonium (B1175870) salt.

The lowest solubility is expected at the isoelectric point (pI) of the molecule, where the net charge is zero.

Q3: Can I make a salt of ATCA to improve its solubility? What is the protocol?

Yes, salt formation is an excellent strategy. The most straightforward approach is to form an alkali metal salt.

Experimental Protocol: Preparation of Sodium 3-Amino-1,2,4-triazole-5-carboxylate

Materials:

  • This compound (ATCA)

  • Sodium hydroxide (NaOH)

  • Water or Ethanol

Procedure:

  • Suspend 1.0 equivalent of ATCA in a minimal amount of water or ethanol.

  • Slowly add a solution of 1.0 equivalent of sodium hydroxide in the same solvent with stirring.

  • Continue stirring at room temperature until the solid ATCA has completely dissolved, indicating the formation of the sodium salt.

  • The resulting solution can be used directly in your reaction, or the solvent can be evaporated to isolate the solid sodium salt of ATCA.

Q4: What is derivatization and how can it help with ATCA's solubility?

Derivatization is the chemical modification of a compound to change its properties. For ATCA, converting the carboxylic acid to an ester is a common and effective strategy to improve its solubility in organic solvents. The resulting ester is less polar than the parent carboxylic acid, which can enhance its solubility in a wider range of organic solvents.

Experimental Protocol: Methyl Esterification of ATCA using Thionyl Chloride

Materials:

  • This compound (ATCA)

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, suspend 1.0 equivalent of ATCA in anhydrous methanol (approximately 10-20 volumes).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly and carefully add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂).

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or under gentle reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent like ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by column chromatography or recrystallization as needed.[6][7]

Q5: I've heard about co-crystallization. How can I apply this to ATCA?

Co-crystallization involves forming a new crystalline solid that consists of ATCA and another molecule (a "co-former") in a specific stoichiometric ratio. This can disrupt the crystal packing of ATCA and improve its apparent solubility and dissolution rate. Dicarboxylic acids are common co-formers for triazole-containing compounds.[8]

Experimental Protocol: Screening for Co-crystals of ATCA with Succinic Acid (Slurry Method)

Materials:

  • This compound (ATCA)

  • Succinic acid (or other dicarboxylic acid co-formers like malonic acid, glutaric acid)

  • A solvent in which both ATCA and the co-former have limited solubility (e.g., acetonitrile, ethyl acetate).

Procedure:

  • Combine stoichiometric amounts (e.g., 1:1 molar ratio) of ATCA and succinic acid in a vial.

  • Add a small amount of the chosen solvent to create a slurry.

  • Stir the slurry at room temperature for an extended period (e.g., 24-72 hours).

  • Isolate the solid by filtration and allow it to air dry.

  • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to determine if a new co-crystal phase has formed.

  • Once a co-crystal is identified, its solubility can be measured and compared to that of the parent ATCA.[8][9]

Data Summary

Table 1: Mole Fraction Solubility of 3-Amino-1,2,4-triazole in Various Organic Solvents at Different Temperatures[2]

Temperature (K)N-methyl-2-pyrrolidoneMethanolEthanoln-PropanolIsopropanolAcetone1,4-Dioxane2-ButanoneEthyl AcetateAcetonitrile
283.150.08810.02110.01010.00610.00390.00380.00280.00210.00110.0009
288.150.10120.02450.01180.00720.00460.00450.00330.00250.00130.0011
293.150.11580.02830.01370.00840.00540.00530.00390.00300.00160.0013
298.150.13210.03260.01590.00980.00630.00620.00460.00350.00190.0016
303.150.15030.03740.01840.01140.00730.00720.00540.00410.00220.0019
308.150.17060.04280.02120.01320.00850.00840.00630.00480.00260.0022
313.150.19330.04880.02430.01520.00980.00970.00730.00560.00310.0026
318.150.21860.05550.02780.01750.01130.01120.00840.00650.00360.0031

Visualizations

experimental_workflow cluster_start Start: Insoluble ATCA cluster_methods Solubility Enhancement Methods cluster_end Result: Soluble ATCA start ATCA in Organic Solvent ph_adjust pH Adjustment (Aqueous/Protic) start->ph_adjust Select Method salt_form Salt Formation start->salt_form Select Method deriv Derivatization (e.g., Esterification) start->deriv Select Method cocrystal Co-crystallization start->cocrystal Select Method end Soluble ATCA Solution ph_adjust->end salt_form->end deriv->end cocrystal->end troubleshooting_flowchart cluster_primary Primary Troubleshooting cluster_advanced Advanced Strategies start ATCA Insoluble in Chosen Solvent? change_solvent Switch to a more polar solvent? (e.g., DMSO, Methanol) start->change_solvent Yes heat Apply gentle heat? change_solvent->heat No soluble Problem Solved: ATCA Dissolved change_solvent->soluble Yes cosolvent Add a co-solvent? (e.g., small % of DMSO) heat->cosolvent No heat->soluble Yes cosolvent->soluble Yes insoluble Still Insoluble: Consider Advanced Strategies cosolvent->insoluble No ph_adjust Is pH adjustment an option? salt_form Form a salt? ph_adjust->salt_form No ph_adjust->soluble Yes deriv Derivatize to an ester? salt_form->deriv No salt_form->soluble Yes cocrystal Attempt co-crystallization? deriv->cocrystal No deriv->soluble Yes cocrystal->soluble Yes insoluble->ph_adjust

References

Preventing decomposition during high-temperature reactions with 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Amino-1,2,4-triazole-5-carboxylic acid (ATZC) in High-Temperature Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (ATZC) in high-temperature reactions. The primary focus is on preventing the thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound (ATZC)?

A1: The reported melting and decomposition points of ATZC vary, with some sources indicating decomposition beginning around 156-182 °C. However, metal complexes of ATZC have shown initial decomposition (loss of water molecules) at temperatures as low as 120-140 °C[1]. The triazole ring itself is known to be thermally unstable at temperatures above 300°C[2]. It is crucial to consider that in a reaction mixture, the effective decomposition temperature can be influenced by factors such as the solvent, pH, and presence of other reagents.

Q2: What is the primary decomposition pathway for ATZC at high temperatures?

A2: Evidence suggests that a primary thermal decomposition pathway for ATZC is decarboxylation, where the carboxylic acid group is lost as carbon dioxide[3]. In addition to decarboxylation, the triazole ring can also cleave at higher temperatures, potentially leading to the evolution of gases like hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃), as observed with the parent compound, 3-amino-1,2,4-triazole[2].

Q3: Can the choice of solvent affect the thermal stability of ATZC?

A3: Yes, the solvent can significantly impact the thermal stability of ATZC. Studies on other amines have shown that organic solvents can increase the rate of thermal degradation compared to aqueous solutions[4]. It is advisable to screen different solvents for your specific reaction to identify one that may offer better stability. The solubility of the related compound 3-amino-1,2,4-triazole varies in different organic solvents, with N-methyl-2-pyrrolidone (NMP) being a good solvent[5].

Q4: How does pH influence the stability of ATZC during a reaction?

A4: While direct studies on the effect of pH on the thermal stability of ATZC are limited, the pH of the reaction medium can influence the protonation state of the molecule, which in turn can affect its stability[6]. For instance, the synthesis of stable metal complexes with ATZC has been carried out at a pH of 6.0[1]. It is recommended to control and monitor the pH of your reaction, as significant deviations towards highly acidic or basic conditions may promote decomposition.

Q5: Are there any known stabilizers to prevent the decomposition of ATZC?

A5: Currently, there is limited information in the public domain regarding specific chemical stabilizers for preventing the decomposition of ATZC in high-temperature reactions. A more effective approach is to optimize reaction conditions to avoid reaching the decomposition temperature. This can include using lower temperatures with longer reaction times, employing catalysts to reduce the required temperature, or using alternative synthetic methods.

Troubleshooting Guide

This guide addresses common issues encountered during high-temperature reactions with ATZC.

Problem Possible Cause Suggested Solution
Low product yield and/or formation of unexpected byproducts. The reaction temperature may be too high, causing decomposition of ATZC.- Lower the reaction temperature and extend the reaction time.- If possible, use a catalyst to facilitate the reaction at a lower temperature.- Consider alternative, lower-temperature synthetic routes such as photocatalytic or microwave-assisted methods[7][8][9].
Gas evolution (e.g., CO₂) from the reaction mixture. This is a strong indicator of decarboxylation of ATZC.- Immediately reduce the reaction temperature.- Confirm the identity of the evolved gas if possible (e.g., using a CO₂ sensor or by bubbling through a lime water solution).- Re-evaluate the necessity of high temperatures for your reaction.
Inconsistent reaction outcomes. The reaction pH may not be controlled, leading to variable stability of ATZC.- Buffer the reaction mixture to maintain a stable pH, ideally in the neutral to slightly acidic range (e.g., pH 6-7)[1][10][11].- Monitor the pH throughout the reaction and adjust as necessary.
Reaction mixture darkens or forms tar-like substances. This suggests significant decomposition and polymerization of ATZC or its decomposition products.- Stop the reaction and re-evaluate the reaction conditions, particularly the temperature and solvent.- Consider using a higher-boiling point solvent to maintain a liquid phase at a lower temperature if the reaction is being run neat.- Diluting the reaction mixture may also help to minimize side reactions.

Quantitative Data Summary

Table 1: Thermal Properties of this compound and Related Compounds

CompoundPropertyValue (°C)Reference(s)
This compoundMelting Point (with decomposition)156 - 182
Mn(atzc)₂(H₂O)₂·2H₂OOnset of Decomposition (water loss)120[1]
Zn(atzc)₂(H₂O)Onset of Decomposition (water loss)140[1]
3-amino-1,2,4-triazoleOnset of Ring Decomposition>300[2]

Experimental Protocols

Protocol 1: General Low-Temperature Reaction Setup for Amide Coupling with ATZC

This protocol provides a general framework for performing reactions with ATZC at lower temperatures to minimize decomposition.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or N-methyl-2-pyrrolidone) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • In a separate flask, prepare a solution of the amine (1.1 equivalents) in the same solvent.

    • Prepare a solution of a peptide coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in the same solvent.

  • Reaction Execution:

    • Cool the ATZC solution to 0 °C in an ice bath.

    • Slowly add the coupling agent and base solution to the ATZC solution while stirring.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 3-Amino-5-substituted-1,2,4-triazoles (Adapted for ATZC Reactions)

This protocol is adapted from a method for synthesizing related triazoles and can be a starting point for developing a low-residence-time, high-temperature reaction that may minimize decomposition[7].

  • Reaction Setup:

    • In a 10 mL microwave process vial, combine this compound (1 equivalent), the desired reactant, and a suitable high-boiling point solvent (e.g., isopropanol, if reactants are solid)[7].

    • Add a catalytic amount of acid (e.g., HCl) if required for the specific transformation.

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the vial in a multimode microwave reactor.

    • Set the target temperature (e.g., start with a lower temperature like 120 °C and gradually increase if necessary) and reaction time (e.g., 30-60 minutes).

    • Monitor the pressure inside the vial to ensure it remains within safe limits.

  • Work-up and Analysis:

    • After the reaction is complete, cool the vial to room temperature.

    • Open the vial carefully and transfer the contents to a larger flask.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product by NMR or LC-MS to determine conversion and identify any byproducts.

    • Purify the product as needed.

Visualizations

Decomposition_Pathway ATZC 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATZC) High_Temp High Temperature (e.g., > 150 °C) Decarboxylation Decarboxylation High_Temp->Decarboxylation Initiates ATA 3-Amino-1,2,4-triazole (ATA) Decarboxylation->ATA CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Further_Decomp Further Decomposition (> 300 °C) ATA->Further_Decomp At higher temperatures Gaseous_Products Gaseous Products (HCN, NH3, etc.) Further_Decomp->Gaseous_Products

Caption: Suspected thermal decomposition pathway of ATZC.

Troubleshooting_Workflow Start High-Temperature Reaction with ATZC Shows Issues (Low Yield, Byproducts) Check_Temp Is Reaction Temperature > 150 °C? Start->Check_Temp Lower_Temp Reduce Temperature & Increase Reaction Time Check_Temp->Lower_Temp Yes Check_pH Is pH Controlled? Check_Temp->Check_pH No Lower_Temp->Check_pH Control_pH Buffer Reaction to Neutral/Slightly Acidic pH Check_pH->Control_pH No Consider_Alternatives Consider Alternative Methods: - Catalysis - Microwave Synthesis - Photocatalysis Check_pH->Consider_Alternatives Yes Control_pH->Consider_Alternatives End Optimized Reaction Consider_Alternatives->End

Caption: Troubleshooting workflow for ATZC reactions.

References

Managing exothermic reactions when using thionyl chloride with 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the synthesis of acyl chlorides from 3-Amino-1,2,4-triazole-5-carboxylic acid using thionyl chloride (SOCl₂). It provides troubleshooting advice and frequently asked questions to safely manage the potentially exothermic nature of this reaction.

FAQs: Managing Exothermic Reactions

Q1: Why is the reaction between this compound and thionyl chloride potentially hazardous?

A1: The reaction to form the acyl chloride is inherently exothermic. Additionally, the starting material contains a nucleophilic amino group and a triazole ring, which can also react with the highly reactive thionyl chloride. This can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway if not properly controlled. The reaction also produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can lead to pressure buildup in a closed system.

Q2: What are the primary signs of a runaway reaction?

A2: Key indicators include a rapid, uncontrolled rise in temperature, a sudden increase in pressure, vigorous gas evolution, and a change in the color of the reaction mixture (e.g., rapid darkening or charring).

Q3: Is it necessary to protect the amino group on the triazole ring before reacting with thionyl chloride?

A3: Yes, protecting the amino group is highly recommended. Unprotected amino groups can react with thionyl chloride, leading to the formation of undesired byproducts, and potentially polymerization, which can complicate the reaction and purification.[1] Protection of the amine group can prevent these side reactions.[1]

Q4: What are the most critical parameters to control during this reaction?

A4: The most critical parameters are:

  • Temperature: Maintain a low and stable temperature throughout the addition of thionyl chloride.

  • Addition Rate: Add the thionyl chloride slowly and in a controlled manner to allow for efficient heat dissipation.

  • Agitation: Ensure efficient stirring to maintain homogenous temperature distribution and prevent localized hotspots.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (exotherm) 1. Thionyl chloride added too quickly.2. Inadequate cooling.3. Reaction concentration is too high.1. Immediately stop the addition of thionyl chloride.2. Increase the efficiency of the cooling bath.3. If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture.
Reaction mixture turns dark or forms a tar-like substance 1. Reaction temperature is too high, causing decomposition.2. Side reactions involving the unprotected amino group or the triazole ring.1. Ensure the amino group is adequately protected before starting the reaction.2. Maintain a lower reaction temperature.3. Consider using a milder chlorinating agent if possible.
Low or no yield of the desired acyl chloride 1. Incomplete reaction.2. Degradation of the product due to excessive heat.3. Reaction with atmospheric moisture.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.2. Allow the reaction to stir for a sufficient amount of time at a controlled temperature.3. Use a slight excess of thionyl chloride to ensure complete conversion.
Excessive gas evolution and pressure buildup 1. Rapid reaction rate leading to a fast release of SO₂ and HCl gas.2. Inadequate venting for the reaction scale.1. Reduce the addition rate of thionyl chloride.2. Ensure the reaction setup includes a suitable gas outlet, such as a bubbler or a scrubber, to safely vent the evolved gases.

Data Presentation

Table 1: Recommended Reaction Conditions (Inferred from analogous reactions)

ParameterRecommended ConditionRationale
Temperature 0-5 °C during addition; Room temperature for reaction completionTo control the initial exotherm and then allow the reaction to proceed to completion.
Addition of SOCl₂ Slow, dropwise additionTo prevent a rapid temperature increase and allow for effective heat dissipation.
Solvent Anhydrous, inert solvent (e.g., Dichloromethane, Toluene)To dilute the reactants, aid in temperature control, and prevent side reactions with reactive solvents.
Atmosphere Inert (Nitrogen or Argon)Thionyl chloride and the acyl chloride product are sensitive to moisture.
Stoichiometry 1.2 - 1.5 equivalents of SOCl₂A slight excess ensures complete conversion of the carboxylic acid.

Table 2: Safety Precautions

HazardPrecaution
Exothermic Reaction Use an ice bath for cooling, monitor temperature continuously, and be prepared for emergency cooling.
Toxic & Corrosive Vapors (SOCl₂, SO₂, HCl) Conduct the reaction in a well-ventilated fume hood. Use a gas scrubber with a basic solution (e.g., NaOH) to neutralize acidic gases.
Reactivity with Water Use oven-dried glassware and anhydrous solvents.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Experimental Protocols

Protocol 1: General Procedure for the Formation of the Acyl Chloride (with protected amine)

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas bubbler/scrubber containing a sodium hydroxide (B78521) solution. Purge the entire system with an inert gas (nitrogen or argon).

  • Reactant Addition: Suspend the N-protected this compound in an appropriate anhydrous solvent (e.g., dichloromethane) in the flask. Cool the suspension to 0-5 °C using an ice bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.2-1.5 equivalents) to the dropping funnel and add it dropwise to the cooled, stirred suspension over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until gas evolution ceases and the reaction is complete (monitored by a suitable method like TLC or IR spectroscopy).

  • Work-up: Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride can then be used in the next step, or purified if necessary.

Visualizations

Experimental_Workflow Experimental Workflow for Acyl Chloride Synthesis prep Preparation: - Flame-dried glassware - Inert atmosphere (N2/Ar) - Gas scrubber react_add Reactant Addition: - Suspend protected starting material in anhydrous solvent - Cool to 0-5 °C prep->react_add socl2_add SOCl₂ Addition: - Add dropwise via dropping funnel - Monitor temperature closely react_add->socl2_add reaction Reaction: - Stir at room temperature until completion - Monitor by TLC/IR socl2_add->reaction workup Work-up: - Remove excess SOCl₂ and solvent under vacuum reaction->workup product Crude Acyl Chloride (Use directly or purify) workup->product

Caption: A generalized workflow for the safe synthesis of the acyl chloride.

Troubleshooting_Tree Troubleshooting Common Issues start Problem Occurs exotherm Uncontrolled Exotherm? start->exotherm dark_color Mixture Darkens/Tars? start->dark_color low_yield Low/No Yield? start->low_yield exotherm_yes Yes exotherm->exotherm_yes Yes dark_color_yes Yes dark_color->dark_color_yes Yes low_yield_yes Yes low_yield->low_yield_yes Yes exotherm_sol1 Stop SOCl₂ addition exotherm_yes->exotherm_sol1 exotherm_sol2 Enhance cooling exotherm_yes->exotherm_sol2 exotherm_sol3 Dilute with cold solvent exotherm_yes->exotherm_sol3 dark_color_sol1 Check amine protection dark_color_yes->dark_color_sol1 dark_color_sol2 Reduce reaction temperature dark_color_yes->dark_color_sol2 low_yield_sol1 Ensure anhydrous conditions low_yield_yes->low_yield_sol1 low_yield_sol2 Increase reaction time low_yield_yes->low_yield_sol2 low_yield_sol3 Check SOCl₂ stoichiometry low_yield_yes->low_yield_sol3

Caption: A decision tree for troubleshooting common problems during the reaction.

References

Best practices for handling and disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is essential to ensure safety. This includes:

  • Eye Protection: Wear tight-sealing safety goggles.

  • Hand Protection: Wear protective gloves. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time greater than 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes) is suitable.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from strong oxidizing agents.

Q4: What should I do in case of a small spill?

A4: For minor spills, you should:

  • Avoid breathing dust and ensure adequate ventilation.

  • Wear appropriate PPE (gloves, safety glasses, and a dust respirator).

  • Use dry clean-up procedures and avoid generating dust. You can dampen the spilled material with water to prevent it from becoming airborne.[3]

  • Carefully sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA filter.[3]

  • Place the collected material into a suitable, labeled container for disposal.[3]

Q5: How do I dispose of waste this compound?

A5: This compound should be disposed of as hazardous waste. All disposal practices must comply with federal, state, and local regulations. It is recommended to:

  • Collect waste material in a suitable, closed, and labeled container.

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Do not flush into surface water or the sanitary sewer system.

Troubleshooting Guides

Issue: The compound is causing skin irritation despite wearing gloves.

  • Possible Cause: The glove material may not be resistant to the compound, or the breakthrough time is being exceeded. Contaminated gloves may have been reused.

  • Solution:

    • Immediately remove the contaminated gloves and wash your hands thoroughly with soap and water.

    • Consult the glove manufacturer's chemical resistance guide to select a more appropriate glove material.

    • For prolonged work, opt for gloves with a longer breakthrough time (e.g., protection class 5 or higher).[3]

    • Always use new gloves for each task and dispose of them after use.

Issue: A dusty environment is being created during weighing or transfer.

  • Possible Cause: Improper handling techniques or lack of engineering controls.

  • Solution:

    • Handle the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust dispersion. Laboratory hoods should have an average linear face velocity of 150 feet per minute.[3]

    • If a fume hood is unavailable, wear appropriate respiratory protection.

    • Use a spatula or other tools carefully to avoid creating airborne dust.

    • Consider if the compound can be wetted with a suitable solvent to reduce dustiness, provided it does not interfere with the experimental procedure.

Data Presentation

PropertyValue
Appearance Off-white powder
Solubility Sparingly soluble in water
Storage Temperature Cool, dry place
Occupational Exposure Recommended Maximum Exposure Limit (MAC) for the related compound Amitrole: 0.15 mg/m³[4]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup

  • Preparation: Ensure the spill area is well-ventilated. Don all necessary PPE, including safety goggles, appropriate gloves, a lab coat, and a dust mask or respirator.

  • Containment: If the spill is a powder, carefully cover it with a damp paper towel to prevent dust from becoming airborne.

  • Collection:

    • For a dampened spill, carefully wipe it up with the paper towel and place it in a sealed plastic bag.

    • For a dry powder spill, gently sweep the material into a dustpan. Avoid vigorous sweeping that could create dust. Alternatively, use a vacuum cleaner equipped with a HEPA filter.[3]

  • Decontamination: Wipe the spill area with a damp cloth.

  • Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a labeled hazardous waste container.

  • Final Steps: Wash hands thoroughly with soap and water after the cleanup is complete.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Assess Risks b Select & Don PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Work Area (Fume Hood/Ventilated Space) b->c d Weigh/Transfer Compound c->d e Perform Experiment d->e f Close Container e->f g Clean Equipment f->g h Dispose of Waste in Labeled Container g->h i Decontaminate Work Area h->i j Remove & Dispose of PPE i->j k Wash Hands j->k

Caption: Workflow for Safe Handling of this compound.

Disposal_Decision_Tree start Waste Generated is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated pure_waste Segregate as 'this compound waste' is_contaminated->pure_waste No mixed_waste Segregate based on the most hazardous component is_contaminated->mixed_waste Yes container Place in a sealed, properly labeled hazardous waste container pure_waste->container mixed_waste->container storage Store in designated hazardous waste accumulation area container->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal

Caption: Decision Tree for the Disposal of this compound Waste.

References

Validation & Comparative

Validating the Structure of Synthesized 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of synthesized 3-Amino-1,2,4-triazole-5-carboxylic acid. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. For comparative purposes, spectroscopic data for the related compound, 3-Amino-5-phenyl-1,2,4-triazole, is also presented.

Spectroscopic Data Comparison

The structural integrity of a synthesized compound is unequivocally established through the meticulous analysis of its spectroscopic data. Below is a comparative summary of the expected and reported spectroscopic data for this compound and a relevant comparator, 3-Amino-5-phenyl-1,2,4-triazole.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Due to the tautomeric nature and the presence of exchangeable protons (NH, NH₂, and COOH), the proton NMR spectrum is expected to show broad signals. The exact chemical shifts are highly dependent on the solvent and concentration.Key signals are expected for the two triazole ring carbons and the carboxylic acid carbon.
3-Amino-5-phenyl-1,2,4-triazole 6.12 (br. s, 2H, NH₂), 7.32–8.02 (m, 5H, Ar-H), 12.60 (br. s, 1H, NH)[1]125.33, 128.39, 128.46, 129.24, 131.06, 132.67 (aromatic carbons), 157.60 (C-3 of triazole), 158.14 (C-5 of triazole)[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound IR (ν, cm⁻¹) Mass Spectrometry (m/z)
This compound Characteristic peaks for N-H stretching (amine and triazole), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=N stretching (triazole ring) are anticipated.Expected [M+H]⁺: 129.04
3-Amino-5-phenyl-1,2,4-triazole 3360, 3321 (N-H), 3078 (Ar C-H), 1666 (C=N), 1604, 1558, 1489 (Ar C=C)[1]Expected [M+H]⁺: 161.08

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • To confirm exchangeable protons (NH, OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the dried sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and acquire the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the molecule of interest.

    • Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. A full scan is typically performed over a mass-to-charge (m/z) range that includes the expected molecular ion.

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their m/z ratio. The molecular weight of the compound can be determined from the m/z of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of a synthesized compound.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation cluster_alternative Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Data Consistent with Proposed Structure Alternative Comparison with Alternative Structures Data_Analysis->Alternative Alternative->Structure_Confirmation

References

Comparative analysis of the biological activity of 3-Amino-1,2,4-triazole-5-carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 3-amino-1,2,4-triazole, with a special focus on derivatives of 3-Amino-1,2,4-triazole-5-carboxylic acid. The 1,2,4-triazole (B32235) nucleus is a key pharmacophore in a multitude of medicinally important compounds, exhibiting a wide range of biological activities including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[1][2]

While extensive research has been conducted on various 3-amino-1,2,4-triazole derivatives, it is important to note that publicly available biological data for derivatives specifically substituted with a carboxylic acid at the 5-position is limited. Therefore, this guide will present a broader comparative analysis of 3-amino-1,2,4-triazole derivatives to illuminate the potential biological activities of the 5-carboxylic acid analogues, alongside the specific data available for this particular subclass.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological activity data for various 3-amino-1,2,4-triazole derivatives, categorized by their therapeutic potential.

Table 1: Anticancer Activity of 3-Amino-1,2,4-triazole Derivatives
Compound ID/DescriptionCell LineIC50 (µM)Reference
5-(3-Bromophenyl)-N-(o-tolyl)-4H-1,2,4-triazol-3-amineSNB-75 (CNS Cancer)>10 (41.25% PGI)[3]
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineSNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5>10 (PGI: 23.12-38.94%)[3]
5-Amino[4][5][6]triazole Derivative 4 HepG2 (Liver Cancer)17.69[5]
5-Amino[4][5][6]triazole Derivative 7 HepG2 (Liver Cancer)20.11[5]
5-Amino[4][5][6]triazole Derivative 7 MCF7 (Breast Cancer)17.69[5]
5-Amino[4][5][6]triazole Derivative 14a MCF7 (Breast Cancer)27.09[5]
5-Amino[4][5][6]triazole Derivative 15 HepG2 (Liver Cancer)25.4[5]
5-Amino[4][5][6]triazole Derivative 17 HepG2 (Liver Cancer)21.3[5]
5-Amino[4][5][6]triazole Derivative 17 MCF7 (Breast Cancer)20.33[5]
Pyridine (B92270) linked 1,2,4-triazole TP6 B16F10 (Murine Melanoma)41.12[7]

PGI: Percent Growth Inhibition at 10 µM concentration.

Table 2: Antimicrobial Activity of 3-Amino-1,2,4-triazole Derivatives
Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumSuperior to Ketoconazole[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusSuperior to Streptomycin[8]
5-amino-1,2,4-triazole-3-carboxamide homologuesPseudomonas aeruginosaActive[9]
5-amino-1,2,4-triazole-3-carboxamide homologuesCandida albicansActive[9]
1,2,4-triazole-pyridine hybrid TP1-TP7 Various bacteria and fungiModerate to Potent[7]
Table 3: Enzyme Inhibitory Activity of 3-Amino-1,2,4-triazole Derivatives
Compound/Derivative TypeTarget EnzymeIC50Reference
This compoundCatalase (human erythrocyte)23.21 µM (at pH 7.5)[6]
5-amino-1,2,4-triazolesKinases, Lysine-specific demethylase 1, Acidic mammalian chitinasePotent inhibitors

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The in vitro anticancer activity of the synthesized compounds can be evaluated against various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Catalase Inhibition

The inhibitory effect on catalase activity can be determined spectrophotometrically.

  • Enzyme and Substrate Preparation: A solution of catalase (e.g., from human erythrocytes) and a solution of its substrate, hydrogen peroxide (H2O2), are prepared in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the H2O2 substrate.

  • Absorbance Measurement: The decomposition of H2O2 is monitored by measuring the decrease in absorbance at 240 nm over time.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate a general experimental workflow and a key signaling pathway relevant to the biological evaluation of 3-amino-1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of 3-Amino-1,2,4-triazole-5-carboxylic acid derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization anticancer Anticancer Assays (e.g., MTT, XTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, Disc Diffusion) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Catalase, Kinase) characterization->enzyme data_analysis IC50 / MIC Determination & SAR Studies anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis pathway_analysis Mechanism of Action / Signaling Pathway Analysis data_analysis->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: General experimental workflow for the biological evaluation of novel chemical compounds.

FAK_Signaling_Pathway integrin Integrin fak FAK integrin->fak Activation paxillin Paxillin fak->paxillin src Src fak->src pi3k PI3K fak->pi3k migration Cell Migration paxillin->migration src->fak ras Ras src->ras akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation triazole 3-Amino-1,2,4-triazole Derivative triazole->fak Inhibition

Caption: Inhibition of the Focal Adhesion Kinase (FAK) signaling pathway by 3-amino-1,2,4-triazole derivatives.

References

Enzyme inhibition activity of 3-Amino-1,2,4-triazole-5-carboxylic acid compared to other inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibition activity of 3-Amino-1,2,4-triazole-5-carboxylic acid (ATZc) with other known enzyme inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Inhibition Data

The inhibitory potential of this compound (ATZc) and other related triazole compounds has been evaluated against different enzyme targets. This section summarizes the key findings in a structured format to facilitate a clear comparison.

Inhibition of Human Erythrocyte Catalase

This compound (ATZc) has been identified as an inhibitor of human erythrocyte catalase. The inhibitory activity, expressed as the half-maximal inhibitory concentration (IC50), was found to be pH-dependent.

InhibitorEnzymeIC50 (µM)pH
This compound (ATZc)Human Erythrocyte Catalase23.217.5
This compound (ATZc)Human Erythrocyte Catalase49.015.5
Aminoalkanol Derivative (I)Catalase11,400-
Aminoalkanol Derivative (II)Catalase12,800-
Aminoalkanol Derivative (III)Catalase10,300-
Aminoalkanol Derivative (IV)Catalase12,200-

Data for ATZc sourced from Çıkrıkcı & Gençer (2024).[1][2] Data for Aminoalkanol Derivatives sourced from a 2022 study on catalase inhibition.[3]

Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)
InhibitorEnzymeKi (nM)IC50 (µM)
3-Amino-1,2,4-triazole (3-AT)Imidazoleglycerol-Phosphate Dehydratase-20
IRL 1695 (a triazole phosphonate)Imidazoleglycerol-Phosphate Dehydratase40 ± 6.5-
IRL 1803 (a triazole phosphonate)Imidazoleglycerol-Phosphate Dehydratase10 ± 1.6-
IRL 1856 (a triazole phosphonate)Imidazoleglycerol-Phosphate Dehydratase8.5 ± 1.4-

Data for 3-AT sourced from a study by Mori et al. (1995).[4] Data for IRL compounds sourced from a study on IGPD inhibitors.[5][6]

Experimental Protocols

This section details the methodologies employed in the enzyme inhibition assays cited in this guide.

Catalase Inhibition Assay (for ATZc)

The inhibitory effect of this compound on human erythrocyte catalase was determined as follows:

  • Preparation of Hemolysate: Human blood samples were collected from healthy volunteers. The erythrocytes were separated by centrifugation, washed with a saline solution, and then hemolyzed with cold water to release the catalase enzyme.[1]

  • Enzyme Assay: The catalase activity was measured by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically. The assay mixture contained phosphate (B84403) buffer at varying pH levels, the hemolysate, and different concentrations of ATZc.

  • Determination of IC50: The reaction was initiated by the addition of H₂O₂. The rate of H₂O₂ decomposition was measured, and the percentage of inhibition by ATZc at each concentration was calculated. The IC50 value, the concentration of ATZc that causes 50% inhibition of catalase activity, was then determined from a plot of inhibition percentage versus inhibitor concentration.[1]

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition Assay

The following protocol was used to determine the inhibitory activity of triazole derivatives against IGPD:

  • Enzyme Purification: Imidazoleglycerol-phosphate dehydratase was purified from wheat germ.[4]

  • Assay Mixture: The assay system contained 100 mM 2-mercaptoethanol, 1 mM MnCl₂, varying concentrations of the substrate imidazole (B134444) glycerol (B35011) phosphate (IGP), and the enzyme in a 50 mM bistris-propane-HCl buffer (pH 6.7).[4]

  • Inhibition Study: The inhibitor, at various concentrations, was included in the assay mixture. The reaction was incubated at 30°C for 20 minutes.

  • Quantification of Product: The product of the reaction, imidazole acetol phosphate (IAP), was dephosphorylated by alkaline phosphatase. The resulting enol form of imidazoleacetol was quantified by measuring its absorbance at 370 nm after the addition of 5 N NaOH.[4]

  • Determination of Ki: The apparent Ki values were determined from the kinetic data.

Signaling Pathways and Experimental Workflows

Visual diagrams of the relevant signaling pathways and experimental workflows are provided below to enhance understanding.

Histidine Biosynthesis Pathway

Imidazoleglycerol-phosphate dehydratase (IGPD) is a key enzyme in the biosynthesis of histidine. Inhibition of this enzyme disrupts the pathway, leading to a deficiency in this essential amino acid.

Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate IGP Imidazoleglycerol phosphate PRPP->IGP Multiple Steps IAP Imidazoleacetol phosphate IGP->IAP IGPD Histidine L-Histidine IAP->Histidine Multiple Steps Inhibitor 3-AT & Triazole Phosphonates Inhibitor->IGP Inhibition Catalase_Pathway cluster_inhibition Inhibition H2O2 Hydrogen Peroxide (H₂O₂) Catalase Catalase H2O2->Catalase Substrate ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Accumulation (upon inhibition) H2O_O2 Water (H₂O) + Oxygen (O₂) Catalase->H2O_O2 Detoxification CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Signaling Stress Signaling Pathways (e.g., Apoptosis) ROS->Signaling ATZc 3-Amino-1,2,4-triazole- 5-carboxylic acid (ATZc) ATZc->Catalase Inhibition Experimental_Workflow start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents assay_setup Set up Assay Reactions (with and without inhibitor) prepare_reagents->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation measurement Measure Enzyme Activity (e.g., Spectrophotometry) incubation->measurement data_analysis Analyze Data and Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50/Ki Value data_analysis->ic50_determination end End ic50_determination->end

References

Unveiling the Antiangiogenic Potential of 3-Amino-1,2,4-triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has emerged as a key strategy in cancer therapy. Among the diverse classes of compounds investigated for their antiangiogenic properties, derivatives of 3-Amino-1,2,4-triazole (3-AT) have shown significant promise. This guide provides a comprehensive comparison of the antiangiogenic activity of various 3-AT compounds, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Antiangiogenic Activity

The following tables summarize the in vitro and in vivo antiangiogenic activities of selected 3-Amino-1,2,4-triazole derivatives and established antiangiogenic agents. This data facilitates a direct comparison of their potency.

Table 1: In Vitro Antiangiogenic and Antiproliferative Activity of 1,2,4-Triazole Derivatives

CompoundAssayCell LineIC50 / ActivityReference
Carboxyamido-triazole (CAI) HAEC ProliferationHAECDose-dependent inhibition (0.25-12.0 µg/ml)[1]
Compound 2.6 (5-(pyridin-3-yl)-N-(3-bromophenyl)-1H-1,2,4-triazol-3-amine) Anticancer ActivityMultiple Cancer Cell LinesNot specified for angiogenesis[2]
Compound 4.6 (5-(pyridin-4-yl)-N-(3-bromophenyl)-1H-1,2,4-triazol-3-amine) Anticancer ActivityMultiple Cancer Cell LinesNot specified for angiogenesis[2]
Compound 23j VEGFR-2 InhibitionEnzyme AssayIC50 = 3.7 nM[3]
Compound 25h VEGFR-2 InhibitionEnzyme AssayIC50 = 0.096 µM[4]
Compound 25m VEGFR-2 InhibitionEnzyme AssayIC50 = 0.026 µM[4]
Sunitinib (Control) VEGFR-2 InhibitionEnzyme AssayIC50 = 83.20 nM[5]
Sorafenib (Control) VEGFR-2 InhibitionEnzyme AssayIC50 = 3.12 nM[3]

Table 2: In Vivo Antiangiogenic Activity of Carboxyamido-triazole (CAI)

CompoundAnimal ModelAssayOutcomeReference
Carboxyamido-triazole (CAI) RatAortic Ring AssayDose-dependent inhibition of microvessel formation[1]
Carboxyamido-triazole (CAI) MouseLaser-Induced Choroidal Neovascularization~75% reduction in CNV volume at 1 µg[6]
Aflibercept (Control) MouseLaser-Induced Choroidal NeovascularizationComparable to CAI at 10 µg[6]

Mechanism of Action: Targeting Key Angiogenic Pathways

Several 3-Amino-1,2,4-triazole derivatives exert their antiangiogenic effects by targeting critical signaling pathways involved in neovascularization. A prominent mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][5][7]

Carboxyamido-triazole (CAI), a well-studied 3-AT derivative, employs a distinct mechanism by inhibiting non-voltage-operated calcium channels.[1][6] This leads to a reduction in intracellular calcium levels, which in turn downregulates the nitric-oxide synthase (NOS) and vascular endothelial growth factor (VEGF) pathways, ultimately suppressing angiogenesis.[1]

cluster_0 VEGF Signaling Pathway cluster_1 Inhibition by 3-AT Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates IP3 IP3 PLCg->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers Ca2_influx Ca²⁺ Influx Ca2_release->Ca2_influx Stimulates NOS NOS Activation Ca2_influx->NOS Activates NO NO Production NOS->NO Leads to Angiogenesis Angiogenesis NO->Angiogenesis Promotes Triazole_VEGFR2 Triazole Derivatives (e.g., Compound 23j) Triazole_VEGFR2->VEGFR2 Inhibits CAI Carboxyamido-triazole (CAI) CAI->Ca2_influx Inhibits

Caption: Signaling pathway of VEGF-mediated angiogenesis and points of inhibition by 3-Amino-1,2,4-triazole derivatives.

Experimental Protocols

Detailed methodologies for key antiangiogenic assays are provided below to ensure reproducibility and aid in the design of future studies.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • 24-well plates

  • Test compounds (3-AT derivatives) and vehicle control

  • Calcein AM (for visualization)

  • Inverted fluorescence microscope

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the gel to solidify at 37°C for 30 minutes.

  • Harvest HUVECs and resuspend them in media containing various concentrations of the test compounds or vehicle control.

  • Seed the HUVECs onto the solidified Matrigel.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • After incubation, stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

A Coat wells with Matrigel B Seed HUVECs with test compounds A->B C Incubate for 4-6 hours B->C D Stain with Calcein AM C->D E Visualize and Quantify Tube Formation D->E

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess both angiogenesis and antiangiogenesis.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile forceps and scissors

  • Thermostable silicone rings or plastic coverslips

  • Test compounds (3-AT derivatives) and vehicle control

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • Place a sterile silicone ring or coverslip onto the CAM.

  • Apply the test compound or vehicle control onto the ring or coverslip.

  • Seal the window with sterile tape and return the egg to the incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels within the treated area.

  • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length.

A Incubate fertilized eggs (3 days) B Create window in eggshell and place ring/coverslip A->B C Apply test compound B->C D Incubate for 48-72 hours C->D E Observe and Quantify Angiogenesis D->E

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

Derivatives of 3-Amino-1,2,4-triazole represent a promising class of antiangiogenic agents with diverse mechanisms of action. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of cancer biology and drug discovery. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of novel and more potent antiangiogenic therapies. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to facilitate a deeper understanding of the concepts discussed.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-amino-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 3-amino-1,2,4-triazole derivatives, with a focus on their anticancer and antimicrobial activities. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the molecular features driving the biological effects of these compounds and to guide future drug design efforts.

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antifungal, antibacterial, anticonvulsant, and anti-inflammatory activities.[1][2] The 3-amino substitution on this core is a key feature that allows for diverse chemical modifications, enabling the exploration of a broad chemical space to optimize potency and selectivity.

Anticancer Activity: Targeting Cellular Proliferation

Numerous studies have demonstrated the potent antiproliferative effects of 3-amino-1,2,4-triazole derivatives against various cancer cell lines. The SAR studies reveal that the nature and position of substituents on the triazole ring and its appended moieties significantly influence their cytotoxic efficacy.

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines, including MCF-7 (breast), Hela (cervical), and A549 (lung).[3] The results, summarized in the table below, highlight key structural requirements for potent anticancer activity.

Compound IDR1R2IC50 (μM) vs. Hela Cells[3]
7d 4-ClH< 12
7e 4-FH< 12
10a HH< 12
10d 4-ClH< 12

Note: The core structure for compounds 7a-e is 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one, and for 10a-k is 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione. R1 and R2 represent substituents on the phenyl rings.

The data indicates that the presence of electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring can enhance cytotoxic activity.[3] Molecular docking studies have suggested that these derivatives may exert their anticancer effects by inhibiting enzymes such as aromatase.[3]

Another study focused on 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives and identified compound 8d as a particularly potent agent against HCT116, Hela, and PC-3 cancer cell lines, with IC50 values of 0.37, 2.94, and 31.31 μM, respectively.[4] Mechanistic investigations revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in Hela cells.[4]

Key SAR Insights for Anticancer Activity:
  • Aryl Substitutions: The addition of aryl groups to the 3-amino-1,2,4-triazole scaffold is a promising strategy for developing anticancer agents.[5]

  • Beneficial Moieties: A 3-bromophenylamino moiety at the 3-position of the triazole has shown a clear beneficial effect on activity against several cell lines.[6]

  • Dual Activity: The 5-aryl-3-phenylamino-1,2,4-triazole structure has demonstrated promising dual anticancer and antiangiogenic activities.[6]

Antimicrobial Activity: Combating Pathogenic Microbes

3-Amino-1,2,4-triazole derivatives have also emerged as a significant class of antimicrobial agents. Their broad-spectrum activity against various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective drugs.

A series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold were synthesized and screened for their antifungal and antibacterial activities.[7] Several of these derivatives exhibited potent activity against the fungus Microsporum gypseum and the bacterium Staphylococcus aureus, with some compounds showing efficacy superior or comparable to the standard drugs ketoconazole (B1673606) and streptomycin, respectively.[7]

Compound IDR (substituent on benzylidene)Antifungal Activity vs. M. gypseum (MIC, μg/mL)[7]Antibacterial Activity vs. S. aureus (MIC, μg/mL)[7]
5d 3-Cl> Ketoconazole> Streptomycin
Standard-KetoconazoleStreptomycin

Another study highlighted that 4-amino-5-aryl-4H-1,2,4-triazole derivatives with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole exhibited the highest antibacterial activity, equivalent to ceftriaxone.[8]

Key SAR Insights for Antimicrobial Activity:
  • Thione Substitution: A thione-substituted triazole ring has been shown to be as potent as ampicillin (B1664943) against several bacterial strains.[8]

  • Schiff Bases: The formation of Schiff bases at the N-4 and C-5 positions of the triazole ring can lead to potent antibacterial activity, particularly against Gram-positive bacteria.[8]

  • Role of Substituents: The nature of the substituent on the aryl ring attached to the triazole core plays a crucial role in determining the antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, the following are detailed methodologies for the key experiments cited.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, Hela, A549) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Key Relationships

To better illustrate the fundamental concepts discussed, the following diagrams have been generated using Graphviz.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Start Triazole_Core 3-Amino-1,2,4-triazole Core Start->Triazole_Core Starting Material Derivatives Diverse Derivatives Triazole_Core->Derivatives Functionalization Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Derivatives->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for SAR studies of 3-Amino-1,2,4-triazole derivatives.

Anticancer_SAR_Summary Core 3-Amino-1,2,4-triazole Aryl Aryl Substitution (e.g., Phenyl) Core->Aryl Phenylamino 3-Phenylamino Moiety (e.g., 3-Bromophenylamino) Core->Phenylamino Electron_Withdrawing Electron-Withdrawing Groups (Cl, F) Aryl->Electron_Withdrawing Activity Increased Anticancer Activity Electron_Withdrawing->Activity Phenylamino->Activity

Caption: Key structural features enhancing anticancer activity.

Conclusion

The 3-amino-1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the anticancer and antimicrobial potency of these derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field, enabling a more informed and efficient approach to the design and development of next-generation drugs based on this versatile heterocyclic core. Future efforts should continue to explore novel substitutions and fusion of this scaffold with other pharmacologically active moieties to identify compounds with enhanced efficacy, improved safety profiles, and novel mechanisms of action.

References

Safety Operating Guide

Proper Disposal of 3-Amino-1,2,4-triazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid (CAS No. 3641-13-2), its hydrates, and derivatives. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Hazard Information

This compound and its related compounds are classified as hazardous. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with local, regional, and national regulations.

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.[4][5][6]

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all waste containing this compound. This includes pure compound, solutions, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment.

  • Segregate: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and some metals like copper.[7][8]

Step 2: Containerization

  • Use Original Containers: Whenever possible, store waste in its original container.

  • Approved Waste Containers: If the original container is not available or suitable, use a designated, properly labeled, and sealable chemical waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

Step 3: Storage Pending Disposal

  • Storage Location: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] The storage area should be secure and accessible only to authorized personnel.

  • Container Integrity: Ensure containers are tightly closed to prevent leaks or spills.[1][7]

Step 4: Disposal

  • Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[9] This ensures that the chemical is managed and disposed of in accordance with all applicable regulations.

  • Do Not Dispose in General Waste or Drains: This chemical should not be disposed of in the regular trash or poured down the drain.[1][10] It is toxic to aquatic life and can have long-lasting effects on the environment.[8][10]

  • Neutralization: For the hydrate (B1144303) form, neutralization with a dilute acid like HCl before disposal has been suggested, but this should only be performed by trained personnel with a thorough understanding of the reaction and appropriate safety measures in place.[11]

Step 5: Handling Spills

  • Evacuate: In case of a spill, evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For solid spills, sweep up the material and place it into a suitable container for disposal.[1][9] Avoid generating dust. For liquid spills, cover with an inert absorbent material.

  • Cleaning: Clean the spill area thoroughly with soap and water.[12]

  • Reporting: Report the spill to the appropriate safety officer or department.

III. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Response A Waste Generated (Pure compound, solutions, contaminated materials) B Identify as Hazardous: This compound A->B C Segregate from incompatible materials (e.g., strong oxidizers) B->C D Place in a labeled, sealed, and appropriate waste container C->D E Store in a cool, dry, well-ventilated, and secure area D->E F Arrange for pickup by a licensed hazardous waste disposal service E->F G DO NOT dispose in general waste or drains E->G H Spill Occurs I Evacuate, Ventilate, and Wear PPE H->I J Contain and collect spill (avoid dust generation) I->J K Place in hazardous waste container J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-1,2,4-triazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Amino-1,2,4-triazole-5-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Profile:

  • Name: this compound

  • CAS Number: 3641-13-2

  • Physical Form: White to off-white crystalline powder.[1]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is also a combustible solid.

Personal Protective Equipment (PPE) Specifications

Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationStandard Compliance
Eye Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.EN 166 or OSHA 29 CFR 1910.133
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Glove thickness should be selected based on the duration and nature of the handling task. Always inspect gloves for degradation or punctures before use.EN 374
Body Protection A lab coat or chemical-resistant overalls. A P.V.C. apron can provide additional protection against spills.[3]N/A
Respiratory Protection For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For procedures that may generate significant dust or aerosols, a half-mask respirator with a P2 or P3 particulate filter is recommended.[4] Work in a glove box for high-risk exposures.[3]EN 143 or NIOSH approved

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step protocols is mandatory for all procedures involving this compound.

1. Preparation and Weighing:

  • Risk Assessment: Before starting any work, perform a risk assessment for the specific procedure.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • PPE: Don the appropriate PPE as specified in the table above.

  • Weighing:

    • Handle the solid chemical in a fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • To avoid generating dust, handle the powder gently.

    • Clean any spills on the balance immediately with a damp cloth.

2. Solution Preparation:

  • Solvent Selection: Use the appropriate solvent as required by your experimental protocol.

  • Dissolving:

    • Add the weighed this compound to the solvent slowly.

    • If necessary, use a magnetic stirrer to aid dissolution.

    • Keep the container covered as much as possible to prevent splashes and aerosol formation.

3. Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out as you remove them to contain any contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Operational and Disposal Plans

Spill Response:

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area until it has been professionally decontaminated.

Waste Disposal:

  • All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow RiskAssessment 1. Risk Assessment PPE_Selection 2. Select & Don PPE RiskAssessment->PPE_Selection Handling 3. Chemical Handling (Weighing, Solution Prep) PPE_Selection->Handling Spill Spill Occurs Handling->Spill Decontamination 4. Decontaminate Work Area Handling->Decontamination MinorSpill Minor Spill Procedure Spill->MinorSpill Minor MajorSpill Major Spill Procedure Spill->MajorSpill Major MinorSpill->Decontamination MajorSpill->Decontamination WasteDisposal 5. Dispose of Waste Decontamination->WasteDisposal PPE_Removal 6. Doff & Dispose of PPE WasteDisposal->PPE_Removal HandWashing 7. Wash Hands PPE_Removal->HandWashing

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.